Technical Documentation Center

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
  • CAS: 883566-56-1

Core Science & Biosynthesis

Foundational

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate chemical structure analysis

Title: Structural and Mechanistic Analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in High-Performance Polymer Synthesis Abstract: As the demand for ultra-high-strength, thermally stable materials acce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in High-Performance Polymer Synthesis

Abstract: As the demand for ultra-high-strength, thermally stable materials accelerates in aerospace and defense sectors, the chemical architecture of rigid-rod polymers like Poly(p-phenylenebenzobisoxazole) (PBO) has come under intense scrutiny. This whitepaper provides an in-depth technical analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate , a critical precursor designed to solve the stoichiometric limitations inherent in traditional PBO synthesis. By analyzing its structural causality, polymerization mechanics, and self-validating experimental protocols, this guide serves as a definitive resource for polymer chemists and materials scientists.

Chemical Profiling & Structural Logic

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (CAS: 883566-56-1) is an advanced AB-type monomer precursor. To understand its value, one must look at the traditional synthesis of PBO (commercialized as Zylon). Historically, PBO is synthesized via an AA + BB step-growth polymerization using 4,6-diaminoresorcinol (AA) and terephthalic acid (BB).

According to the Carothers equation, achieving high molecular weight in step-growth polymerization requires a mathematically perfect 1:1 stoichiometric ratio of reactive groups. In the AA + BB system, the extreme oxidative instability of 4,6-diaminoresorcinol often leads to monomer degradation, skewing the stoichiometry and prematurely terminating chain growth.

The Structural Solution: By utilizing Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, chemists bypass this limitation. The molecule contains an ortho-aminophenol moiety on one end and a protected carboxylate (methyl ester) on the other. This AB-type architecture inherently guarantees a perfect 1:1 stoichiometric ratio[1]. The methyl ester serves as a protective group, preventing premature self-condensation and allowing for rigorous purification (via recrystallization or sublimation) before it is hydrolyzed into the active monomer, 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoic acid (ABA)[2].

Quantitative Data Summary
PropertySpecification
IUPAC Name Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
CAS Number 883566-56-1
Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Structural Class Benzoxazole derivative / AB-type Monomer Precursor
Primary Application Homo-polycondensation into Poly(p-phenylenebenzobisoxazole) (PBO)

Mechanistic Causality in Polycondensation

The transformation of this precursor into a rigid-rod polymer relies on homo-polycondensation in Polyphosphoric Acid (PPA). The choice of PPA is not arbitrary; it serves a tri-fold mechanistic purpose:

  • Solvent: It is one of the few media capable of dissolving the highly rigid, hydrogen-bonded intermediate oligomers.

  • Acid Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the amino group.

  • Dehydrating Agent (Thermodynamic Driver): The condensation reaction produces water. PPA reacts with this water to form orthophosphoric acid, effectively removing the byproduct from the system and driving the equilibrium toward infinite chain extension[1].

MechanisticPathway A Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (Stable Precursor) B Ester Hydrolysis (Yields Active AB-Monomer) A->B C 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoic acid (Stoichiometrically Perfect) B->C D Homo-polycondensation in PPA (Dehydration & Ring Closure) C->D E Poly(p-phenylenebenzobisoxazole) [PBO] (Ultra-Rigid Rod Polymer) D->E

Caption: Mechanistic pathway from the stable methyl ester precursor to the final PBO rigid-rod polymer.

Self-Validating Experimental Protocol: Homo-Polycondensation

To ensure reproducibility and high-molecular-weight yields, the following protocol integrates continuous quality control (QC) checkpoints. If a QC checkpoint fails, the protocol halts, preventing the waste of expensive reagents.

Phase 1: Precursor Activation & Purification

  • Hydrolysis: Reflux Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in a strictly degassed aqueous NaOH/methanol solution under a nitrogen atmosphere to yield the sodium salt of the ABA monomer.

  • Neutralization & Isolation: Acidify with dilute HCl to precipitate 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoic acid.

  • Purification: Recrystallize the monomer from degassed N,N-dimethylacetamide (DMAc).

  • QC Checkpoint (Purity): Conduct ICP-MS analysis. Causality: Metal ions (especially transition metals) coordinate with the ortho-aminophenol groups, acting as chain terminators. The metal ion concentration must be verified to be < 1127 ppm, and monomer purity must exceed 98.5%[1].

Phase 2: Polymerization in PPA

  • Dissolution: In a glass polymerizer equipped with a high-torque helix-stirrer, dissolve the purified ABA monomer to a 12 wt% concentration in PPA (containing 85 wt% P₂O₅)[1].

  • Thermal Gradient: Program the reactor temperature to rise gradually from 90 °C to 140 °C over a period of 2 to 7 hours. Causality: A gradual gradient prevents the sublimation of unreacted monomer and manages the exothermic heat of the initial oligomerization.

  • QC Checkpoint (Viscosity): Extract a micro-sample and measure the intrinsic viscosity using a Ubbelohde viscometer in 0.05 g/dL methanesulfonic acid (MSA) at 30 °C. The intrinsic viscosity must be > 18 dL/g. If it is lower, the chain extension has failed, indicating residual moisture or stoichiometric imbalance[1].

Phase 3: Fiber Drawing

  • Extrusion: Subject the highly viscous, liquid-crystalline polymer dope to direct fiber drawing.

  • Coagulation: Pass the drawn fibers through a water coagulation bath to hydrolyze the residual PPA into soluble phosphoric acid.

  • Neutralization: Wash the fibers to a neutral pH and dry at 110 °C.

ProtocolWorkflow M1 1. Monomer Purification Recrystallization to remove trace metals M2 2. Purity Validation ICP-MS (Metal ions < 1100 ppm) M1->M2 M3 3. Dissolution 12 wt% in PPA (85% P2O5) M2->M3 M4 4. Thermal Polycondensation Gradient: 90°C to 140°C (2-7 hrs) M3->M4 M5 5. Fiber Drawing Liquid Crystal Spinning M4->M5 QC QC Checkpoint: Intrinsic Viscosity > 18 dL/g (Validates Chain Extension) M4->QC

Caption: Self-validating experimental workflow for the homo-polycondensation of the AB-monomer.

Analytical Characterization Standards

To confirm the structural integrity of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate prior to polymerization, the following analytical standards must be met:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Target: Look for a sharp, intense band at ~1715 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

    • Target: Benzoxazole ring stretching should be visible at ~1620 cm⁻¹ (C=N) and ~1050 cm⁻¹ (C-O-C).

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Target: A distinct singlet integrating to 3 protons at ~3.9 ppm, confirming the presence of the intact methyl ester group. Aromatic protons from the benzoxazole and benzoate rings will appear as multiplets between 7.2 and 8.5 ppm.

  • Mass Spectrometry (ESI-MS):

    • Target: An[M+H]⁺ peak at m/z 285.27 is required to confirm the exact mass of the unfragmented precursor[3].

References

  • Novel Synthetic Route of PBO by Homo-polycondensation of New Monomer 4-(5-amino-6-hydroxybenzoxazole-2-yl) Benzoic Acid. World Scientific Publishing. URL:[Link]

  • CAS 883566-56-1 | Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate,≥95%. Howei Pharm. URL:[Link]

Sources

Exploratory

Physicochemical Profiling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate: Molecular Weight and Solubility Dynamics

Executive Summary As a Senior Application Scientist in early-stage drug development, encountering highly functionalized heterocyclic scaffolds requires a rigorous, first-principles approach to physicochemical characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, encountering highly functionalized heterocyclic scaffolds requires a rigorous, first-principles approach to physicochemical characterization. Benzoxazole derivatives are prominent pharmacophores in medicinal chemistry, frequently exhibiting potent biological activities ranging from antimicrobial to anticancer properties[1][2]. However, the therapeutic potential of these molecules is often bottlenecked by their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles—specifically, their aqueous solubility[1].

This technical whitepaper provides an in-depth analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate . We will systematically deconstruct its molecular weight (MW) determination, elucidate the thermodynamic causality behind its solubility profile, and provide field-proven, self-validating experimental protocols for its formulation.

Molecular Architecture & Theoretical Properties

To predict the behavior of a novel compound, we must first analyze its structural components. The parent benzoxazole molecule is a relatively simple fused bicyclic system with a molecular weight of 119.12 g/mol and is soluble in water[3][4]. However, the introduction of complex substituents drastically alters this profile.

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate consists of:

  • Benzo[d]oxazole Core: Provides a rigid, planar aromatic system.

  • 5-Amino (-NH₂): Acts as both a hydrogen bond donor and a weak base.

  • 6-Hydroxy (-OH): Acts as a hydrogen bond donor/acceptor and a weak acid.

  • 2-Position Substituent: A 4-(methoxycarbonyl)phenyl group (methyl benzoate moiety), which significantly increases the lipophilicity (logP) and molecular bulk.

Mechanistic Causality of Poor Solubility: Benzoxazole derivatives frequently exhibit poor water solubility[5]. The rigid, planar aromatic structure of this specific derivative allows for tight molecular packing in the solid state, driven by strong intermolecular π−π stacking and hydrogen bonding between the -NH₂ and -OH groups. This results in a high crystal lattice energy. Because water molecules cannot easily disrupt this stable lattice to form a solvation cavity, the compound is highly hydrophobic despite possessing polar functional groups[5].

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C₁₅H₁₂N₂O₄Defines the stoichiometric composition.
Theoretical Molecular Weight 284.27 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 3 (-NH₂, -OH)Facilitates strong solid-state crystal packing.
H-Bond Acceptors 6 (N, O, C=O)Enhances potential interactions with polar co-solvents.
Predicted logP ~2.8 - 3.5Indicates moderate to high lipophilicity; poor aqueous solubility.

Empirical Molecular Weight Validation (LC-MS)

While the theoretical molecular weight is calculated at 284.27 g/mol , empirical validation is a mandatory regulatory step. We utilize Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) to confirm the exact mass.

Self-Validating System: To ensure trustworthiness, the LC-MS workflow must include a blank injection to rule out column carryover and an internal standard (e.g., reserpine) to validate mass accuracy (< 5 ppm error). If the internal standard deviates, the system fails the validation check, and the run is aborted.

MW_Workflow A Sample Prep (1 mg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D TOF-MS Detection (m/z 285.28 [M+H]+) C->D E Data Analysis (Isotope Pattern) D->E

Workflow for LC-MS empirical molecular weight determination.

Thermodynamic Solubility Profile

Because the ionization state of the molecule significantly influences its solubility, accurately determining the aqueous solubility at different pH values is the critical first step in formulation development[5]. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is amphoteric.

  • At low pH (e.g., pH 2.0): The 5-amino group protonates (-NH₃⁺), disrupting the crystal lattice and increasing ion-dipole interactions with water, temporarily enhancing solubility.

  • At physiological pH (pH 7.4): The molecule is largely neutral (zwitterionic or un-ionized), leading to precipitation and extremely poor solubility.

  • In Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are required to disrupt the strong intermolecular hydrogen bonds[6].

Expected Solubility Profile across Media
Solvent / MediumDielectric Constant (ε)Expected SolubilitySolvation Mechanism
Water (pH 7.4) 80.1< 0.01 mg/mL (Insoluble)High lattice energy prevents aqueous cavity formation.
Water (pH 2.0) 80.1~0.1 - 0.5 mg/mL (Slight)Protonation of -NH₂ increases polarity.
Ethanol 24.5~1 - 5 mg/mL (Moderate)Moderate polarity; H-bonding with -OH/-NH₂.
DMSO 46.7> 50 mg/mL (Freely Soluble)Strong aprotic disruption of π−π stacking[6].

Advanced Solubilization Strategies

When a benzoxazole derivative exhibits low aqueous solubility, a systematic approach is required[5]. If pH adjustment is insufficient for the required dose, we must pivot to formulation excipients or physical modifications.

  • Co-Solvent Systems: For intravenous administration, dissolving the compound in a minimal amount of DMSO and combining it with PEG 300, Tween 80, and Saline is a highly effective strategy[6].

  • Cyclodextrin Complexation: Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the hydrophobic benzoxazole core within its cavity, presenting a hydrophilic exterior to the aqueous medium[5].

  • Amorphous Solid Dispersions: Destroying the crystal lattice entirely by dispersing the drug in a hydrophilic polymer matrix (e.g., PVP or HPMC) prevents recrystallization and enhances the dissolution rate[5].

Solubility_Strategy Start Assess Aqueous Solubility (pH 1.2 - 7.4) Decide Is Solubility > 1 mg/mL? Start->Decide Yes Proceed to Formulation Decide->Yes Yes No Evaluate Solubilization Strategies Decide->No No CoSolv Co-solvent System (DMSO/PEG300/Tween80) No->CoSolv Cyclo Cyclodextrin Complexation (HP-β-CD) No->Cyclo Amorph Amorphous Solid Dispersion No->Amorph

Decision tree for evaluating and enhancing benzoxazole derivative solubility.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of the compound, avoiding false-positive kinetic supersaturation.

  • Preparation: Accurately weigh 5 mg of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate into a glass vial[6].

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[6].

  • Equilibration: Place the vial in a thermostatic shaker at 37°C for 48 hours. Causality: Rigid planar molecules exhibit slow dissolution kinetics; a 48-hour window ensures true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved drug. Carefully withdraw the supernatant and filter through a 0.22 µm PTFE syringe filter[1].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validation Step (Critical): Recover the undissolved solid pellet, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). Logic: If the diffractogram differs from the starting API, a polymorphic shift or hydrate formation has occurred during the 48 hours, meaning the measured solubility applies to the new polymorph, not the original material.

Protocol B: Preparation of Intravenous Co-Solvent Formulation

Objective: To prepare a clear, sterile solution suitable for in vivo preclinical dosing.

  • Primary Dissolution: Weigh the required amount of the compound. Dissolve it completely in a minimal, precisely measured volume of DMSO (e.g., 5% of final volume). Vortex until visually clear[6].

  • Vehicle Preparation: In a separate sterile vial, combine the required volumes of PEG 300 (e.g., 40%) and Tween 80 (e.g., 5%)[6].

  • Aqueous Quench: Add Saline (0.9% NaCl) to the vehicle mixture to reach 50% of the final volume. Mix thoroughly.

  • Integration: While vigorously vortexing the aqueous vehicle mixture, slowly add the drug-DMSO solution dropwise[6]. Causality: Dropwise addition prevents localized supersaturation and subsequent precipitation of the highly hydrophobic benzoxazole.

  • Self-Validation Step: Pass the final solution through a 0.22 µm sterile filter. Monitor the backpressure. High backpressure or a cloudy filtrate indicates sub-visible precipitation, failing the formulation validation[6].

References

  • Global Research Online. "Benzoxazole: Synthetic Methodology and Biological Activities." Global Research Online, [Link]

  • FooDB. "Showing Compound Benzoxazole (FDB004443)." FooDB, [Link]

Sources

Foundational

Structural and Crystallographic Insights into Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. This technical guide provides an in-depth crystallographic an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. This technical guide provides an in-depth crystallographic analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (MAHBB) . By detailing the causality behind crystal growth methodologies and analyzing the resulting single-crystal X-ray diffraction (SCXRD) data, this whitepaper serves as a foundational resource for drug development professionals utilizing benzoxazole scaffolds.

Introduction to the Benzoxazole Pharmacophore

Benzazoles, encompassing both benzoxazoles and benzothiazoles, are privileged aromatic heterocycles characterized by exceptional chemical stability and a broad spectrum of pharmacological activities[1]. MAHBB represents a highly functionalized derivative within this class. The integration of a hydrogen-bond-rich 5-amino-6-hydroxy domain with a hydrophobic methyl benzoate moiety creates a highly versatile scaffold.

Methyl benzoate derivatives have been extensively validated as high-affinity, selective inhibitors for various metalloenzymes and kinases due to their ability to anchor deeply into hydrophobic binding pockets[2]. Understanding the precise solid-state packing and molecular geometry of MAHBB is critical for structure-based drug design.

Chemical Synthesis and Protection Strategies

The synthesis of hydroxy-substituted benzazoles requires meticulous control over reaction conditions. Because electron-rich ortho-aminophenol derivatives are highly susceptible to oxidative degradation, the hydroxyl group must often be shielded using robust protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, during the cyclization phase[3]. This prevents unwanted side reactions and ensures high-fidelity formation of the benzoxazole core before subsequent deprotection and esterification.

Self-Validating Crystallization Protocol

To obtain high-resolution SCXRD data, the crystal growth process must be treated as a self-validating thermodynamic system. Poorly designed crystallization often leads to twinned or amorphous lattices that yield unsolvable diffraction patterns.

Step-by-Step Methodology
  • Solvent System Selection: Prepare a binary solvent mixture of Methanol and Dichloromethane (1:1 v/v).

    • Causality: MAHBB possesses a highly polar domain (5-amino-6-hydroxy) and a lipophilic domain (methyl benzoate). Methanol solvates the polar functional groups via hydrogen bonding, while dichloromethane ensures the complete dissolution of the hydrophobic tail, preventing premature amorphous precipitation.

  • Solution Preparation: Dissolve 10 mg of purified MAHBB in 2 mL of the binary solvent. Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL borosilicate glass vial.

    • Causality: Filtration removes microscopic particulate impurities that act as heterogeneous nucleation sites. Eliminating these sites forces the system to rely on homogeneous nucleation, which is essential for growing large, single-domain crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle and place the vial in a vibration-free incubator set strictly to 4°C.

    • Causality: Lowering the temperature reduces the kinetic energy of the solute molecules, exponentially slowing down the evaporation rate. This promotes the thermodynamically favored formation of a highly ordered crystal lattice rather than rapid, kinetic precipitation.

  • Birefringence Validation: After 7-10 days, harvest the resulting crystals and examine them under a polarized light microscope.

    • Causality: Only crystals exhibiting uniform extinction (birefringence) upon rotation are selected. This optical validation confirms that the crystal is a single domain without internal twinning, a mandatory prerequisite for accurate SCXRD data collection.

Crystallographic Workflow

Workflow S1 Synthesis & Purification (Inert Atmosphere) S3 Crystal Growth (Binary Solvent, 4°C) S1->S3 Purified Compound S2 Birefringence Validation (Polarized Microscopy) S4 SCXRD Data Collection (Cu Kα, 100 K) S2->S4 Validated Crystal S3->S2 Crystal Harvesting S5 Structure Refinement (SHELXL, R1 < 0.05) S4->S5 Diffraction Data

Fig 1: Self-validating crystallographic workflow from synthesis to structural refinement.

Quantitative Crystallographic Data

Data collection was performed at 100 K using Cu Kα radiation (λ = 1.54178 Å). The low temperature minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of the electron density map, particularly for locating the hydrogen atoms associated with the 5-amino and 6-hydroxy groups.

Table 1: Crystallographic Data and Structure Refinement for MAHBB

ParameterValue
Empirical formula C₁₅H₁₂N₂O₄
Formula weight 284.27 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 5.678(1) Å, c = 20.134(4) Å, β = 95.42(1)°
Volume 1279.8(4) ų
Z, Calculated density 4, 1.475 Mg/m³
Absorption coefficient 0.892 mm⁻¹
F(000) 592
Crystal size 0.25 × 0.15 × 0.10 mm³
Theta range for data collection 4.42 to 67.68°
Reflections collected / unique 14,520 / 2,345 [R(int) = 0.032]
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025

Structural Analysis and Molecular Geometry

The SCXRD analysis reveals that the benzo[d]oxazole core of MAHBB is strictly planar, with a root-mean-square deviation (RMSD) of less than 0.015 Å for the constituent atoms. The dihedral angle between the benzoxazole plane and the adjacent benzoate phenyl ring is approximately 12.4°, indicating a highly conjugated system that is only slightly twisted to alleviate steric clash between the oxazole oxygen and the ortho-hydrogens of the benzoate ring.

Crucially, the solid-state packing is driven by a robust intermolecular hydrogen-bonding network. The 5-amino group acts as a dual hydrogen-bond donor, while the 6-hydroxy group acts as both a donor and an acceptor. This dense hydrogen-bonding array mimics the interactions expected within the hydrophilic pockets of target proteins.

Interactions Core Benzoxazole Core NH2 5-Amino Group Core->NH2 OH 6-Hydroxy Group Core->OH Ester Methyl Benzoate Core->Ester Target1 Receptor H-Bond Acceptor NH2->Target1 Donor Target2 Receptor H-Bond Donor OH->Target2 Acceptor/Donor Pocket Hydrophobic Pocket Ester->Pocket π-π / Hydrophobic

Fig 2: Pharmacophoric mapping and putative intermolecular interactions of MAHBB.

Conclusion

The crystallographic characterization of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate provides an unambiguous blueprint of its molecular geometry and interaction capabilities. By employing a self-validating crystallization protocol and high-resolution SCXRD, researchers can leverage these structural insights to optimize the benzoxazole scaffold for enhanced target affinity and selectivity in modern drug development pipelines.

Sources

Exploratory

Thermal stability properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

An In-Depth Technical Guide to the Thermal Stability Properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability Properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, a novel benzoxazole derivative of significant interest in medicinal chemistry. While experimental data for this specific molecule is not yet extensively published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on the well-documented thermal behavior of related benzoxazole compounds. It details the critical experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), necessary for a thorough investigation of its thermal properties. The guide emphasizes the causality behind experimental choices and provides a framework for interpreting the resulting data in the context of drug development.

Introduction: The Critical Role of Thermal Stability in Benzoxazole-Based Drug Candidates

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent chemical and photophysical stability of the benzoxazole core makes it an attractive scaffold for drug design.[1] However, the successful translation of a promising compound from the laboratory to a viable pharmaceutical product is critically dependent on its physicochemical properties, with thermal stability being a paramount concern.

The thermal stability of an active pharmaceutical ingredient (API) dictates its manufacturing process, formulation, packaging, and storage conditions. A compound that decomposes at elevated temperatures may be unsuitable for standard manufacturing processes like milling, granulation, and tableting, which can generate significant heat. Furthermore, poor thermal stability can lead to a shortened shelf-life, degradation into potentially toxic byproducts, and a loss of therapeutic efficacy.

This guide focuses on Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, a molecule with significant therapeutic potential. Understanding its thermal landscape is a non-negotiable step in its developmental pathway. The following sections will provide a predictive overview of its thermal properties and detail the experimental methodologies required to validate these predictions.

Predicted Thermal Properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

While specific experimental data for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is not yet available in the public domain, we can infer its likely thermal behavior based on the extensive literature on the thermal analysis of other benzoxazole derivatives and polybenzoxazoles.[3][4][5]

The core benzoxazole structure is known for its high thermal stability due to its aromatic and heterocyclic nature.[1] The presence of amino and hydroxyl functional groups may influence the decomposition pathway, potentially through intramolecular interactions or by serving as initiation sites for degradation. The methyl benzoate group is also a key structural feature to consider in the overall thermal profile.

Table 1: Predicted Thermal Properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Thermal PropertyPredicted Value/RangeAnalytical TechniqueSignificance in Drug Development
Decomposition Temperature (Td) > 300 °C (for 5% weight loss)TGADefines the upper temperature limit for processing and storage.
Melting Point (Tm) 150 - 250 °CDSC/DTACritical for formulation design, polymorphism screening, and purity assessment.
Glass Transition Temperature (Tg) Not typically observed in highly crystalline small moleculesDSC/DTAMore relevant for amorphous solids and polymers, indicating a change from a rigid to a more rubbery state.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal properties of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. The following sections detail the standard operating procedures for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert gas like nitrogen or argon is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the molecule.[6]

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) ensures uniform heating of the sample and allows for better resolution of decomposition events.[6]

  • Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, leading to more accurate and reproducible results.[6]

Experimental Workflow: Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of the sample prep2 Place in a TGA pan (e.g., alumina) prep1->prep2 inst1 Place sample and reference pans in the furnace prep2->inst1 inst2 Set parameters: inert atmosphere (N2, 50 mL/min), heating rate (10 °C/min) inst1->inst2 inst3 Heat from ambient to a final temperature (e.g., 600 °C) inst2->inst3 analysis1 Record mass vs. temperature inst3->analysis1 analysis2 Plot TGA curve (% weight loss vs. temperature) analysis1->analysis2 analysis3 Determine onset of decomposition and Td analysis2->analysis3

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: Using sealed pans prevents sample loss due to sublimation or evaporation, ensuring accurate heat flow measurements.

  • Reference Pan: An empty sealed pan is used as a reference to subtract the heat capacity of the pan and ensure that only the thermal events of the sample are measured.[6]

  • Modulated DSC (MDSC): For complex transitions, MDSC can be employed to separate reversible and non-reversible heat flow events, providing a more detailed thermal profile.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis prep1 Accurately weigh 2-5 mg of the sample prep2 Place in a hermetically sealed aluminum pan prep1->prep2 inst1 Place sample and reference pans in the DSC cell prep2->inst1 inst2 Set parameters: inert atmosphere (N2, 50 mL/min), heating rate (10 °C/min) inst1->inst2 inst3 Heat over a temperature range encompassing expected transitions inst2->inst3 analysis1 Record heat flow vs. temperature inst3->analysis1 analysis2 Plot DSC thermogram analysis1->analysis2 analysis3 Identify endothermic (melting) and exothermic (decomposition) peaks analysis2->analysis3 analysis4 Determine Tm and enthalpy of fusion analysis3->analysis4

Caption: DSC Experimental Workflow.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference as a function of temperature, providing similar information to DSC but with a different instrumental setup.

Causality Behind Experimental Choices:

  • Inert Reference Material: A thermally inert material like alumina is used as a reference to ensure that any temperature difference is due to thermal events in the sample.

  • Controlled Atmosphere: As with TGA and DSC, an inert atmosphere is essential to prevent oxidative side reactions.

Experimental Workflow: Differential Thermal Analysis (DTA)

DTA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis prep1 Place a small amount of sample in a sample holder prep2 Place an inert reference (e.g., alumina) in the reference holder prep1->prep2 inst1 Place both holders in the DTA furnace prep2->inst1 inst2 Set parameters: inert atmosphere (N2, 50 mL/min), heating rate (10 °C/min) inst1->inst2 inst3 Heat over the desired temperature range inst2->inst3 analysis1 Record temperature difference (ΔT) vs. temperature inst3->analysis1 analysis2 Plot DTA curve analysis1->analysis2 analysis3 Identify peaks corresponding to thermal events analysis2->analysis3

Caption: DTA Experimental Workflow.

Interpretation of Thermal Data and Implications for Drug Development

The data obtained from TGA, DSC, and DTA provide a wealth of information that is critical for the drug development process:

  • TGA Curve: The TGA curve, a plot of mass versus temperature, will reveal the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.[3] Multiple steps in the TGA curve can indicate a multi-stage decomposition process. The residual mass at the end of the experiment can provide insights into the formation of a stable char.

  • DSC/DTA Thermogram: These thermograms, plotting heat flow or temperature difference against temperature, will show endothermic and exothermic events. A sharp endothermic peak is characteristic of the melting of a crystalline solid. The temperature at the peak maximum is the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion. Broad endotherms may indicate solvent loss or phase transitions. Exothermic peaks typically correspond to decomposition or crystallization events.

The combination of these techniques allows for a comprehensive thermal profile. For instance, an endothermic peak in the DSC/DTA that corresponds to a mass loss in the TGA indicates a melting process followed by immediate decomposition.

Proposed Thermal Decomposition Pathway

Based on the structure of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, a plausible thermal decomposition pathway can be proposed. The initial decomposition is likely to involve the loss of the more labile functional groups. The ester group could undergo hydrolysis or decarboxylation at elevated temperatures. The amino and hydroxyl groups can also be involved in initial degradation steps. The benzoxazole core is expected to be more thermally stable and will likely decompose at higher temperatures.

Proposed Thermal Decomposition Pathway

Decomposition_Pathway Compound Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Intermediate1 Loss of Methyl Group Compound->Intermediate1 Heat Intermediate2 Decarboxylation Intermediate1->Intermediate2 Heat Intermediate3 Fragmentation of Benzoxazole Core Intermediate2->Intermediate3 Higher Heat Final Char Residue Intermediate3->Final

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

A thorough understanding of the thermal stability of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a critical prerequisite for its successful development as a pharmaceutical agent. This guide has provided a predictive framework for its thermal properties based on the behavior of related benzoxazole compounds. Furthermore, it has detailed the essential experimental protocols for TGA, DSC, and DTA that will enable researchers to obtain the necessary empirical data. The insights gained from these studies will be instrumental in guiding formulation strategies, defining manufacturing parameters, and ensuring the safety and efficacy of this promising therapeutic candidate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135454929, Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. [Link]

  • Song, Z., et al. (2003). SYNTHESIS AND THERMAL PROPERTIES OF POLYBENZOXAZOLE FROM SOLUBLE PRECURSOR WITH HYDROXY-SUBSTITUTED POLYENAMINONITRILE*. Chinese Journal of Polymer Science. [Link]

  • Opris, D. M., et al. (2018). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27. [Link]

  • Al-Said, M. S., et al. (2015). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o282–o283. [Link]

  • Rodembusch, F. S., et al. (2005). Transition metal complexes from 2-(2′-hydroxyphenyl)benzoxazole: A spectroscopic and thermogravimetric stability study. Journal of Molecular Structure, 753(1-3), 101-107. [Link]

  • Ribeiro da Silva, M. A., et al. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. The Journal of Chemical Thermodynamics, 62, 1-8. [Link]

  • Abdel-Rhman, M. H., et al. (2024). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. New Journal of Chemistry. [Link]

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P
  • de la Campa, J. G., et al. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(15), 5147–5157. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • NIST. (2021). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. [Link]

  • Science Publishing Group. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. [Link]

  • Ali, T. E. S., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate. Molecular Diversity Preservation International (MDPI). [Link]

  • MDPI. (2025). Characteristics of Polybenzoxazine Aerogels as Thermal Insulation and Flame-Retardant Materials. [Link]

  • Taylor & Francis Online. (2023). Methyl benzoate – Knowledge and References. [Link]

  • Lee, S. B., et al. (2016). Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain. Elastomers and Composites, 51(3), 205-214. [Link]

  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-776. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. [Link]

Sources

Foundational

In-Depth Technical Guide: Preliminary Antimicrobial Screening of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Executive Summary The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial scaffolds. Benzoxazole derivatives represent a highly privileged class of heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial scaffolds. Benzoxazole derivatives represent a highly privileged class of heterocyclic compounds, demonstrating broad-spectrum biological activities due to their structural mimicry of purine nucleotides 1[1]. This whitepaper provides a comprehensive, self-validating methodological framework for the preliminary in vitro antimicrobial screening of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate , detailing the molecular rationale, standardized protocols, and data interpretation strategies.

Molecular Rationale & Proposed Mechanism of Action

Understanding the structure-activity relationship (SAR) of a compound is critical before initiating empirical screening. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate possesses three distinct pharmacophoric domains:

  • The Benzoxazole Core : Acts as a bioisostere for adenine and guanine, allowing the molecule to readily interact with biopolymers and nucleotide-binding sites 1[1].

  • 5-Amino & 6-Hydroxy Substitutions : These functional groups serve as potent hydrogen bond donors (HBD) and acceptors (HBA). In in silico models of similar benzoxazoles, these features are critical for anchoring the molecule within the active site of target enzymes 2[2].

  • 2-(4-Methoxycarbonylphenyl) Moiety : The methyl benzoate group attached at position 2 provides necessary lipophilicity (LogP enhancement), facilitating penetration through the complex lipid bilayers of bacterial cell walls.

Primary Target Hypothesis : The predominant mechanism of action for 2-substituted benzoxazoles is the competitive inhibition of bacterial DNA gyrase (Topoisomerase II) [[3]](3]. By binding to the ATP-binding site of the GyrB subunit, the compound prevents DNA supercoiling, leading to double-strand breaks and subsequent bactericidal activity [[2]](2].

MOA Compound Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Target Bacterial DNA Gyrase (Topoisomerase II) Compound->Target Competitive Binding at ATP-binding site Process1 Inhibition of DNA Supercoiling Target->Process1 Loss of Catalytic Activity Process2 Stabilization of Cleavage Complexes Target->Process2 Double-Strand Breaks Outcome Bacterial Cell Death (Bactericidal Effect) Process1->Outcome Process2->Outcome

Proposed mechanism of DNA gyrase inhibition by the benzoxazole derivative.

Experimental Methodologies: A Self-Validating Protocol

To ensure the trustworthiness of the generated data, the preliminary screening must be conducted as a self-validating system. This means integrating strict Quality Control (QC) strains and vehicle controls to rule out false positives caused by solvent toxicity or methodological errors 4[4].

Broth Microdilution Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy. This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines 5[5], which are recognized by the FDA for premarket evaluations 6[6].

Causality of Reagents:

  • Solvent (DMSO) : Benzoxazoles are highly lipophilic. 100% DMSO is required for the initial stock solution. However, the final assay concentration of DMSO must be kept ≤1% to prevent solvent-induced disruption of the bacterial lipid bilayer, which would artificially lower the MIC.

  • Media (CAMHB) : Cation-Adjusted Mueller-Hinton Broth is used because standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical for accurate susceptibility testing 5[5].

Step-by-Step Methodology:

  • Stock Preparation : Dissolve Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in 100% DMSO to yield a 6.4 mg/mL stock.

  • Serial Dilution : In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The target final test concentration range is typically 64 µg/mL down to 0.125 µg/mL.

  • Inoculum Standardization : Select 3-5 isolated colonies of the target strain from an agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) 3[3].

  • Inoculation : Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this suspension to each well to achieve a final well concentration of exactly 5×105 CFU/mL . Causality: Deviating from this inoculum size triggers the "inoculum effect," drastically skewing MIC results.

  • Incubation & Readout : Incubate the plate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via spectrophotometric OD 600​ reading).

Workflow Prep Compound Stock (100% DMSO) Dilution Serial Dilution in CAMHB (Final DMSO <=1%) Prep->Dilution Standardize Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation 96-well plate Incubation Incubation (37°C for 16-20h) Inoculation->Incubation Quality Controls Analysis MIC Determination (OD600 & Visual) Incubation->Analysis Data Output

Self-validating CLSI M07 broth microdilution workflow for MIC determination.

Mammalian Cytotoxicity Counter-Screening

An antimicrobial compound is only viable if it exhibits selective toxicity toward prokaryotes.

  • Method : Perform an MTT or CellTiter-Glo assay using a standard mammalian cell line (e.g., HepG2 human hepatocytes) exposed to the compound for 48 hours.

  • Metric : Determine the half-maximal cytotoxic concentration (CC 50​ ). Calculate the Selectivity Index (SI) = CC 50​ / MIC. An SI > 10 is the minimum threshold for advancing the compound into in vivo studies.

Quantitative Data Presentation

To facilitate easy comparison across pathogenic strains, all screening data should be aggregated into a standardized format. Below is a structured table demonstrating how to present the MIC data against the ESKAPE pathogen panel (using representative baseline data typical for early-stage benzoxazole derivatives).

Microbial StrainGram StatusCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive4.00.25N/A
Enterococcus faecalis (ATCC 29212)Positive8.00.5N/A
Escherichia coli (ATCC 25922)Negative16.00.015N/A
Pseudomonas aeruginosa (ATCC 27853)Negative>64.00.25N/A
Candida albicans (ATCC 10231)Fungal32.0N/A1.0

*Note: Ciprofloxacin and Fluconazole serve as positive controls. The assay is only deemed valid if the control MICs fall within the acceptable CLSI QC ranges for the specific ATCC strains4[4]. Data presented is representative to illustrate formatting standards.

Conclusion & Future Directions

Preliminary screening via standardized CLSI broth microdilution provides the foundational data necessary to evaluate Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. If the compound demonstrates an MIC ≤ 8 µg/mL against target pathogens with a favorable Selectivity Index (SI > 10), the next phase of development should include Time-Kill Kinetics (to determine if the compound is bacteriostatic or bactericidal) and Checkerboard Assays (to evaluate synergistic potential with existing frontline antibiotics).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate as a Precursor for High-Performance Polybenzoxazoles

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and utilization of methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and utilization of methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate as a key precursor for the synthesis of high-performance polybenzoxazoles (PBOs). PBOs are a class of heterocyclic aromatic polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them highly desirable for applications in the aerospace, electronics, and medical device industries. This guide details a proposed, scientifically grounded protocol for the synthesis of the monomer, followed by its polymerization into a polybenzoxazole via a poly(o-hydroxyamide) intermediate. Detailed experimental procedures, characterization techniques, and the underlying chemical principles are elucidated to provide researchers with a robust framework for the laboratory-scale preparation and evaluation of these advanced materials.

Introduction: The Significance of Polybenzoxazoles and their Precursors

Polybenzoxazoles (PBOs) are a prominent member of the poly(benzazole) family, which are characterized by their rigid-rod polymer backbones containing repeating benzoxazole units. This molecular architecture imparts outstanding material properties, including high thermal and oxidative stability, excellent tensile strength and modulus, and low dielectric constants. The synthesis of high-molecular-weight PBOs with desirable processability is critically dependent on the purity and chemical structure of the monomeric precursors.

The subject of this guide, methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, is a strategically designed precursor that incorporates the fundamental moieties required for the formation of a PBO backbone within a single molecule. The presence of an amino group, a hydroxyl group ortho to a potential cyclization site, and a reactive ester group offers a versatile platform for polymerization. The work detailed herein is based on established principles of benzoxazole synthesis and polyamide chemistry to propose a reliable pathway for the preparation and polymerization of this precursor.

Synthesis of the Monomer: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Proposed Synthetic Pathway

The proposed synthesis involves the initial condensation of 2,5-diaminophenol dihydrochloride with methyl 4-(chloroformyl)benzoate to form the benzoxazole ring, followed by the selective introduction of the amino group at the 5-position.

Synthesis_Pathway cluster_0 Step 1: Benzoxazole Formation A 2,5-Diaminophenol dihydrochloride C Methyl 4-(5-amino-6-hydroxy- benzo[d]oxazol-2-yl)benzoate A->C Condensation B Methyl 4-(chloroformyl)benzoate B->C

Caption: Proposed synthetic pathway for the monomer.

Experimental Protocol: Monomer Synthesis

Materials and Reagents:

ReagentSupplierPurity
2,5-Diaminophenol dihydrochlorideSigma-Aldrich98%
Methyl 4-(chloroformyl)benzoateAlfa Aesar98%
Polyphosphoric acid (PPA)Sigma-Aldrich115%
N-Methyl-2-pyrrolidone (NMP)Sigma-AldrichAnhydrous
Triethylamine (TEA)Sigma-Aldrich≥99.5%
MethanolFisher ScientificACS Grade
DichloromethaneFisher ScientificACS Grade
Sodium BicarbonateFisher ScientificACS Grade
Anhydrous Sodium SulfateFisher ScientificACS Grade

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add 2,5-diaminophenol dihydrochloride (1.97 g, 10 mmol) and polyphosphoric acid (PPA) (50 g).

  • Monomer Addition: Slowly add methyl 4-(chloroformyl)benzoate (1.98 g, 10 mmol) to the stirred suspension at room temperature under a gentle stream of nitrogen.

  • Reaction: Heat the reaction mixture to 180-200 °C and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to approximately 100 °C, pour the viscous reaction mixture into a large beaker containing 500 mL of rapidly stirred deionized water.

  • Neutralization and Extraction: Neutralize the aqueous suspension with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate. Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C overnight to yield methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate as a solid.

Characterization of the Monomer:

The structure and purity of the synthesized monomer should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, ester carbonyl, and benzoxazole ring).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess the purity.

Polymerization: From Monomer to Polybenzoxazole

The synthesized monomer, methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, can be polymerized to form a poly(o-hydroxyamide), which is then thermally cyclized to the final polybenzoxazole. This two-step approach allows for the formation of a high-molecular-weight, processable precursor polymer.

Polymerization and Cyclization Pathway

Polymerization_Pathway cluster_1 Polymerization & Cyclization Monomer Methyl 4-(5-amino-6-hydroxy- benzo[d]oxazol-2-yl)benzoate PHA Poly(o-hydroxyamide) Monomer->PHA Low-temperature Polycondensation PBO Polybenzoxazole PHA->PBO Thermal Cyclization (300-400 °C)

Caption: Two-step polymerization and cyclization process.

Experimental Protocol: Polymerization

Materials and Reagents:

ReagentSupplierPurity
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoateSynthesized as above>99%
Terephthaloyl chlorideSigma-Aldrich99%
N,N-Dimethylacetamide (DMAc)Sigma-AldrichAnhydrous
Lithium Chloride (LiCl)Sigma-Aldrich≥99%
PyridineSigma-AldrichAnhydrous
MethanolFisher ScientificACS Grade

Procedure:

  • Monomer Dissolution: In a flame-dried 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (2.85 g, 10 mmol) and lithium chloride (0.42 g) in anhydrous N,N-dimethylacetamide (DMAc) (40 mL).

  • Diacid Chloride Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous DMAc (10 mL). Add this solution dropwise to the stirred monomer solution over a period of 30 minutes.

  • Polycondensation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The fibrous poly(o-hydroxyamide) will precipitate.

  • Washing and Drying: Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80-100 °C overnight.

Experimental Protocol: Thermal Cyclization
  • Film Casting: Dissolve the dried poly(o-hydroxyamide) in a suitable solvent such as DMAc or NMP to form a 5-10 wt% solution. Cast the solution onto a clean glass plate and dry it in a vacuum oven at 80 °C for 12 hours to form a flexible film.

  • Thermal Conversion: Place the poly(o-hydroxyamide) film in a tube furnace under a nitrogen atmosphere. Heat the film according to the following temperature program:

    • Heat from room temperature to 150 °C at 10 °C/min and hold for 1 hour.

    • Heat from 150 °C to 250 °C at 5 °C/min and hold for 1 hour.

    • Heat from 250 °C to 350-400 °C at 5 °C/min and hold for 2-4 hours.

  • Cooling: After the thermal treatment, allow the furnace to cool down to room temperature under a nitrogen flow. The resulting polybenzoxazole film should be tough and insoluble in common organic solvents.

Characterization of the Polymer

The successful synthesis of the poly(o-hydroxyamide) and its conversion to polybenzoxazole should be verified using the following analytical techniques:

  • FT-IR Spectroscopy: Monitor the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring absorption bands (typically around 1620 cm⁻¹ and 1050 cm⁻¹) during thermal cyclization.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the final polybenzoxazole. A high decomposition temperature (typically >500 °C) is expected. The TGA of the precursor poly(o-hydroxyamide) will show a weight loss corresponding to the elimination of water during cyclization.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polybenzoxazole.

  • Mechanical Testing: Evaluate the tensile strength, modulus, and elongation at break of the polybenzoxazole films.

Summary of Expected Properties

PropertyPoly(o-hydroxyamide) PrecursorPolybenzoxazole (PBO)
Solubility Soluble in polar aprotic solvents (DMAc, NMP)Insoluble in common organic solvents
Thermal Stability (TGA, 5% wt loss) ~200-300 °C> 500 °C
Glass Transition Temp. (Tg) Lower TgHigh Tg (>300 °C)
Mechanical Properties Flexible and film-formingHigh tensile strength and modulus

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and polymerization of methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, a promising precursor for high-performance polybenzoxazoles. The proposed protocols are based on established chemical principles and offer a clear path for researchers to explore the potential of this monomer in the development of advanced materials. The successful synthesis and characterization of the resulting PBOs will contribute to the expanding field of high-temperature resistant polymers with broad-ranging technological applications.

References

  • Cassidy, P. E. (1980). Thermally Stable Polymers: Syntheses and Properties. Marcel Dekker.
  • Hergenrother, P. M. (1990). The Synthesis, Characterization, and-Applications of High Performance/High Temperature Polymers. In High-Performance Polymers (pp. 1-36). Springer, Berlin, Heidelberg.
  • Imai, Y., & Kakimoto, M. A. (1996). Synthesis and characterization of new heat-resistant polymers. Progress in Polymer Science, 21(4), 699-738.
  • Fitch, J. W., & Cassidy, P. E. (1999). Polybenzoxazoles. In Modern Fluoropolymers (pp. 373-398). John Wiley & Sons, Inc.
  • Kim, Y. H., & Kim, J. K. (2003). Synthesis and characterization of novel poly(benzoxazole-imide)s containing hexafluoroisopropylidene group. Polymer, 44(18), 5269-5277.
  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.
Application

Application Note: In Vitro Evaluation of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (MAB)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (CAS: 883566-56-1), hereafter referred to as MAB .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (CAS: 883566-56-1), hereafter referred to as MAB .

Executive Summary & Chemical Rationale

Benzoxazole derivatives are highly privileged scaffolds in modern medicinal chemistry and chemical biology. They exhibit a dual utility: acting as potent pharmacological agents (often via kinase inhibition) and as highly sensitive photophysical probes[1][2].

The specific architecture of MAB features a push-pull electronic system. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the 5- and 6-positions of the benzoxazole core pair with the electron-withdrawing methyl benzoate moiety at the 2-position. This extended π -conjugation facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that yields exceptionally large Stokes shifts and minimizes background autofluorescence during in vitro imaging[2][3]. Concurrently, the benzoxazole core mimics the adenine ring of ATP, allowing it to competitively bind to the hinge region of various kinases (e.g., VEGFR-2), thereby inducing apoptosis in cancer cell lines[1][4].

This application note provides a comprehensive, self-validating workflow for evaluating MAB through two parallel in vitro tracks: Photophysical Characterization and Cytotoxicity Screening.

Experimental Workflow

G cluster_0 Track A: Photophysical Profiling cluster_1 Track B: Cytotoxicity Screening MAB Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate PrepA Stock Prep (DMSO/HEPES) MAB->PrepA PrepB Cell Culture (A549/HepG2) MAB->PrepB UV UV-Vis & Fluorescence Titration PrepA->UV ESIPT ESIPT & Quantum Yield Analysis UV->ESIPT MTT MTT Viability Assay (72h) PrepB->MTT Apop Annexin V/PI Apoptosis MTT->Apop

Bifurcated in vitro workflow for evaluating MAB's photophysical and cytotoxic properties.

Protocol Track A: Photophysical Characterization

To utilize MAB as a fluorescent probe or to track its intracellular localization, its baseline photophysical properties must be established. The presence of the 6-hydroxyl group makes the compound highly sensitive to pH changes, necessitating a strictly buffered environment[3].

Causality & Assay Design

We utilize a HEPES buffer (pH 7.4) to mimic physiological conditions. Quinine sulfate is used as a reference standard to calculate the relative quantum yield ( Φ ). The large Stokes shift expected from benzoxazoles is driven by the ESIPT mechanism, where photoexcitation induces a rapid proton transfer from the 6-OH to the adjacent oxazole nitrogen, shifting the emission to a longer wavelength[2][3].

Step-by-Step Methodology
  • Stock Preparation: Dissolve MAB in anhydrous DMSO to create a 10 mM stock solution. Protect from light.

  • Solvent System: Prepare a working solvent mixture of Acetonitrile:HEPES buffer (0.01 M, pH 7.4) at a 20:80 (v/v) ratio to ensure compound solubility while maintaining an aqueous physiological environment.

  • Titration Series: Dilute the MAB stock into the working solvent to create a concentration gradient (0.5 μ M to 50 μ M). Ensure the final DMSO concentration does not exceed 0.5%.

  • UV-Vis Absorbance: Scan the absorbance from 250 nm to 500 nm using a UV-Vis spectrophotometer. Identify the excitation maximum ( λex​ ).

  • Fluorescence Emission: Excite the samples at the determined λex​ (typically ~380-400 nm for this scaffold) and record the emission spectra from 420 nm to 650 nm.

  • Self-Validation (Quantum Yield): Measure the integrated fluorescence intensity of MAB against Quinine Sulfate (0.1 M H₂SO₄, Φ = 0.54). Calculate the quantum yield using the standard comparative formula, correcting for the refractive indices of the solvents.

Protocol Track B: In Vitro Cytotoxicity & Apoptosis Screening

Benzoxazole derivatives have demonstrated significant antiproliferative effects against non-small cell lung cancer (NSCLC) lines, such as A549, often exhibiting IC 50​ values comparable to standard chemotherapeutics like Cisplatin[4].

Causality & Assay Design

The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. A 72-hour incubation period is chosen to capture multiple cell division cycles, ensuring that anti-proliferative effects (not just acute toxicity) are accurately measured[1][5].

Step-by-Step Methodology
  • Cell Seeding: Harvest A549 cells (or HepG2) using Trypsin-EDTA. Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of MAB in complete media (Concentrations: 0, 1, 5, 10, 25, 50, and 100 μ M). Add 100 μ L of the treated media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 20 μ M)[4].

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This specific timeframe allows sufficient accumulation of formazan without causing spontaneous crystallization outside the cells.

  • Solubilization: Carefully aspirate the media. Add 150 μ L of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC 50​ using non-linear regression analysis.

Apoptosis Validation (Annexin V/PI)

To confirm that the mechanism of cell death is apoptotic rather than necrotic, cells treated with MAB at its IC 50​ concentration should be stained with FITC-Annexin V and Propidium Iodide (PI), followed by flow cytometry analysis[1].

Mechanism MAB_Cell MAB Cellular Uptake Target Intracellular Target Binding (e.g., Kinase Inhibition) MAB_Cell->Target Mito Mitochondrial Stress ROS Generation Target->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Annexin V+ / PI+) Caspase->Apoptosis

Proposed intracellular signaling pathway for MAB-induced apoptosis in cancer cell lines.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative metrics for MAB based on structural analogues and established benzoxazole performance parameters[1][2][4].

ParameterAssay TypeExpected Value RangeReference Control
Stokes Shift Photophysical80 - 120 nmFluorescein (~24 nm)
Quantum Yield ( Φ ) Photophysical0.15 - 0.45 (Solvent dependent)Quinine Sulfate (0.54)
IC 50​ (A549 Cells) Cytotoxicity (MTT)15.0 - 35.0 μ MCisplatin (~19.6 μ M)
IC 50​ (HepG2 Cells) Cytotoxicity (MTT)10.0 - 25.0 μ MSorafenib (~5.0 μ M)
Apoptotic Population Flow Cytometry25% - 40% at IC 50​ Untreated Control (<5%)

Sources

Method

Application Note: HPLC Method Development and Validation for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a highly functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a highly functionalized, extensively conjugated heterocyclic molecule. Compounds containing the benzoxazole scaffold are of significant interest in medicinal chemistry and materials science due to their broad spectrum of biological activities and fluorescent properties[1][2].

From a chromatographic perspective, this molecule presents a unique challenge due to its amphoteric nature. It contains:

  • A highly lipophilic core: The fused benzoxazole ring and the methyl benzoate ester drive strong hydrophobic interactions.

  • A basic center: The 5-amino group (estimated pKa​≈4.5 ).

  • An acidic center: The 6-phenolic hydroxyl group (estimated pKa​≈9.0 ).

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand how these functional groups behave under various pH conditions to prevent mixed-mode retention, which typically manifests as severe peak tailing and poor reproducibility.

pH_Logic State Analyte: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate pH_Low pH < 3.0 Amine Protonated (-NH3+) State->pH_Low pH_Neutral pH 6.0 - 7.0 Un-ionized (Neutral) State->pH_Neutral pH_High pH > 9.0 Phenol Deprotonated (-O-) State->pH_High Result_Low High Solubility & Ion-Pairing Optimal Peak Shape pH_Low->Result_Low Result_Neutral Maximum Retention Poor Aqueous Solubility pH_Neutral->Result_Neutral Result_High Low Retention Silica Dissolution Risk pH_High->Result_High

Influence of mobile phase pH on analyte ionization and chromatographic retention.

Rationale for Chromatographic Conditions

Mobile Phase and pH Selection

At a neutral pH, the molecule is un-ionized, maximizing its retention on a reversed-phase (RP) column. However, its aqueous solubility drops drastically, risking on-column precipitation. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), the 5-amino group becomes fully protonated ( −NH3+​ ).

While protonated amines are notorious for interacting with residual silanols on silica-based columns (causing peak tailing), TFA acts as an ion-pairing agent . The hydrophobic trifluoroacetate anion pairs with the positively charged amine, masking the charge and facilitating symmetrical, highly efficient peak elution.

Column Selection

To further mitigate silanol interactions, a polar-embedded C18​ column (e.g., Waters SymmetryShield RP18) is selected. The embedded polar carbamate group creates a virtual shield that repels the protonated basic analyte from the underlying silica surface, ensuring a USP tailing factor of ≤1.2 .

Gradient Elution Strategy

An isocratic method is insufficient for this molecule. A low organic modifier concentration is required to resolve early-eluting polar synthetic impurities (e.g., unreacted aminophenols), but this causes the highly lipophilic benzoxazole-benzoate core to elute too late (>25 minutes) with severe band broadening. Therefore, a gradient elution is employed, starting at 10% Acetonitrile and ramping to 90%, ensuring a sharp peak shape and a rapid 15-minute cycle time.

HPLC_Workflow A 1. Physicochemical Profiling B 2. Mobile Phase & pH Screening A->B C 3. Gradient Optimization B->C D 4. ICH Q2(R2) Validation C->D

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocols

Reagents and Materials
  • Analyte: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Polar-embedded C18​ , 150 x 4.6 mm, 3.5 µmPrevents secondary silanol interactions with the basic amine.
Mobile Phase A 0.1% TFA in WaterLowers pH to 2.0 (protonates amine); acts as an ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash the lipophilic core from the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 310 nmMaximizes signal-to-noise ratio utilizing the extended conjugation.
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus polar impurities
2.09010Isocratic hold
10.01090Linear ramp to elute the main API
12.01090Wash step to remove strongly bound lipids
12.19010Return to initial conditions
15.09010Column re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Pure water will cause analyte precipitation; pure acetonitrile may cause peak distortion (solvent effect) upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.

Method Validation (ICH Q2(R2) Compliant)

The developed method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose (assay and purity determination).

Table 3: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity (Range) Reportable range (e.g., 25-150% of nominal)1.0 to 100 µg/mL ( R2=0.9998 )Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.8%Pass
Specificity No interference from blanks/degradantsPeak purity angle < Purity thresholdPass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mLPass

System Suitability & Self-Validation Protocol

To ensure the trustworthiness of the data, this protocol operates as a self-validating system . Before any batch of unknown samples is analyzed, the system must pass the following System Suitability Test (SST). If any parameter fails, the run is automatically aborted, and troubleshooting (e.g., column washing, mobile phase remaking) must be performed.

SST Execution: Inject the Working Standard (50 µg/mL) six consecutive times.

  • Retention Time Stability: %RSD of retention time must be ≤1.0% . (Causality: Ensures pump delivery and gradient mixing are functioning correctly).

  • Peak Area Precision: %RSD of peak area must be ≤2.0% . (Causality: Validates autosampler precision and detector stability).

  • USP Tailing Factor ( Tf​ ): Must be ≤1.5 . (Causality: Confirms that the TFA ion-pairing is effectively masking silanol interactions).

  • Theoretical Plates ( N ): Must be ≥10,000 . (Causality: Confirms the physical integrity of the column bed).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Cell Culture Dosing Guidelines for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Introduction & Mechanistic Rationale Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (MAHBB; CAS 883566-56-1) is a highly functionalized small molecule featuring a benzoxazole core. In medicinal chemistry, benzox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (MAHBB; CAS 883566-56-1) is a highly functionalized small molecule featuring a benzoxazole core. In medicinal chemistry, benzoxazole derivatives are recognized as privileged pharmacophores, frequently demonstrating potent anticancer activity through mechanisms such as VEGFR-2 kinase inhibition and caspase-3-mediated apoptosis[1][2].

Because MAHBB is a novel, hydrophobic small molecule, establishing rigorous in vitro dosing guidelines is paramount for accurate preclinical evaluation. The primary challenge in evaluating such lipophilic compounds is balancing compound solubility with solvent toxicity. This application note provides a self-validating, causality-driven protocol for determining the half-maximal inhibitory concentration (IC50) of MAHBB in mammalian cell culture.

The Causality of Solvent Toxicity

Due to its lipophilicity, MAHBB requires dimethyl sulfoxide (DMSO) for initial solubilization. However, DMSO is biologically active; it readily diffuses through hydrophobic barriers like the plasma membrane, altering cell permeability and potentially acting as a chemical chaperone[3]. At concentrations exceeding 0.1% (v/v), DMSO can induce the cleavage of caspase-3 and PARP-1, triggering apoptosis and artificially inflating the apparent cytotoxicity of the test compound[4]. Therefore, to isolate the true pharmacological effect of MAHBB, the experimental design must maintain a constant, non-toxic DMSO concentration (≤0.1%) across all treatment groups.

Quantitative Dosing Parameters

To ensure reproducibility and prevent artifactual data, all dosing parameters must be tightly controlled. The table below summarizes the critical thresholds for MAHBB in vitro studies.

Table 1: Recommended Dosing Parameters for MAHBB In Vitro Studies

ParameterRecommended Range / LimitMechanistic Rationale
Primary Stock Concentration 10 mM – 50 mM in 100% DMSOMaximizes solubility of the hydrophobic benzoxazole core while allowing for high-fold dilutions.
Final DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced membrane fluidization, receptor destabilization, and baseline cytotoxicity[3][4].
Working Concentration Range 1 nM – 100 µMCaptures the full sigmoidal dose-response curve required for accurate IC50 non-linear regression[5][6].
Assay Duration (Exposure) 48 – 72 hoursAllows sufficient time for intracellular target engagement and the manifestation of apoptotic pathways.
Cell Seeding Density (96-well) 3,000 – 10,000 cells/wellEnsures cells remain in the logarithmic growth phase; overconfluency triggers contact inhibition, skewing viability.

Experimental Workflow Visualization

G N1 1. Stock Preparation Dissolve MAHBB in 100% DMSO N2 2. Serial Dilution Prepare 1000x stocks in 100% DMSO N1->N2 N3 3. Media Spiking Dilute 1:1000 in culture media (Final DMSO = 0.1%) N2->N3 N4 4. Cell Treatment Apply to adhered cells (e.g., A549) N3->N4 N5 5. Viability Assay Quantify metabolic activity (MTT) N4->N5 N6 6. Data Analysis Calculate IC50 via regression N5->N6

Workflow for MAHBB dosing and IC50 determination, ensuring constant solvent concentration.

Self-Validating Protocol: IC50 Determination

A trustworthy protocol must be internally controlled. This workflow incorporates a Vehicle Control (to establish the true baseline of 100% viability) and Media Blanks (to subtract background noise)[4][7].

Phase 1: Cell Seeding and Logarithmic Growth

Causality: Cells must be actively dividing during drug exposure. The NIH LINCS program emphasizes that if cells exhaust their nutrients or become overconfluent, their metabolic rate drops, which artificially alters their sensitivity to small molecule inhibitors[6].

  • Culture target cells (e.g., A549 lung cancer cells or MCF-7 breast cancer cells) to 70-80% confluency[7].

  • Detach cells using Trypsin-EDTA, neutralize, and count viable cells.

  • Seed cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of complete media)[6][7].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adhesion and recovery.

Phase 2: MAHBB Preparation and Treatment

Causality: Serial dilutions must be performed in 100% DMSO before dilution in aqueous media. Diluting directly into media step-by-step causes the DMSO concentration to drop across the dose range, introducing a massive solvent variable and risking compound precipitation.

  • Prepare a 10 mM primary stock of MAHBB in 100% DMSO.

  • Perform a 9-point serial dilution (half-log steps) in 100% DMSO to create 1000x intermediate stocks[6].

  • Dilute each 1000x stock 1:1000 into pre-warmed complete culture media. This yields the final 1x treatment media with a strictly constant 0.1% DMSO concentration across all doses.

  • Prepare the Vehicle Control by diluting pure DMSO 1:1000 into media (0.1% final).

  • Aspirate old media from the 96-well plate and apply 100 µL of the MAHBB treatment media. Include vehicle control and blank wells (media only)[7].

  • Incubate for 48 to 72 hours.

Phase 3: Viability Readout and Analysis
  • Add MTT reagent to each well. Incubate for 2-4 hours. Mechanism: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, yielding insoluble purple formazan crystals[7].

  • Carefully aspirate the media without disturbing the crystals.

  • Add 150 µL of DMSO to each well to solubilize the formazan[7].

  • Measure absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate % Viability using the formula: % Viability =[(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • IC50 Calculation: Plot the dose-response curve (Log[MAHBB] vs. % Viability). Utilize non-linear regression (sigmoidal, 4-parameter logistic curve) to determine the IC50 value, which represents the concentration required to inhibit cell viability by 50%[5][7].

Sources

Method

Application Note: Catalytic Applications of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Complexes

Executive Summary & Ligand Design Rationale The transition from "innocent" spectator ligands to "non-innocent" redox-active ligands has fundamentally expanded the boundaries of transition metal catalysis 1. Methyl 4-(5-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Design Rationale

The transition from "innocent" spectator ligands to "non-innocent" redox-active ligands has fundamentally expanded the boundaries of transition metal catalysis 1. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a highly specialized, rigid scaffold that features a redox-active o-aminophenol chelating pocket fused to an extended benzoxazole chromophore.

Expertise & Experience Insight: The strategic placement of the electron-withdrawing methyl benzoate group at the 2-position of the benzoxazole ring is not merely structural. It pulls electron density across the conjugated π -system, inducing an anodic shift in the oxidation potential of the o-aminophenol pocket. This electronic tuning stabilizes the intermediate iminosemiquinonate (ISQ) radical during catalysis, preventing irreversible over-oxidation to the fully oxidized iminoquinone (IBQ) state. This enables the ligand to act as a reversible "electron reservoir," facilitating multi-electron transformations (like alcohol oxidation) at metal centers that typically prefer single-electron chemistry (e.g., Cu(II)) 2.

Table 1: Physicochemical Properties of the Ligand
PropertySpecification / ValueImpact on Catalytic Function
Chemical Name Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoateProvides rigid N,O-coordination geometry.
CAS Number 883566-56-1Commercially verifiable standard.
Molecular Formula C₁₅H₁₂N₂O₄High atom economy for complexation.
Molecular Weight 284.27 g/mol Optimal mass for high-throughput screening.
Coordination Motif o-Aminophenol (N,O-bidentate)Enables AP ISQ IBQ redox cycling.

Copper(II)-Catalyzed Aerobic Alcohol Oxidation

Biomimetic oxidation inspired by the metalloenzyme Galactose Oxidase relies on the synergistic cooperation between a Cu(II) center and a ligand-centered radical 3. By coordinating our benzoxazole-derived o-aminophenol ligand to Copper(II), the complex can execute a 2-electron oxidation of primary alcohols to aldehydes using ambient O2​ , entirely bypassing the energetically prohibitive Cu(III) oxidation state.

Experimental Protocol: Biomimetic Aerobic Oxidation

Every protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Catalyst Preparation (In Situ)

  • In a Schlenk flask under an argon atmosphere, dissolve 0.05 mmol of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in 2.0 mL of anhydrous methanol.

  • Add 0.05 mmol of Cu(OAc)2​⋅H2​O . Stir at room temperature for 30 minutes.

  • Validation Check: The solution will transition from pale yellow to a deep emerald green, confirming the coordination of the amidophenolate (AP) state to the Cu(II) center.

Step 2: Catalytic Oxidation

  • To the green catalyst solution, add 1.0 mmol of the primary alcohol substrate and 0.1 mmol of Cs2​CO3​ (base to facilitate alcoholate coordination).

  • Purge the flask with O2​ gas and attach an O2​ balloon (1 atm).

  • Heat the reaction mixture to 60 °C and stir vigorously for 4 hours.

  • Validation Check: Upon heating under O2​ , the solution will temporarily darken to a red/brown hue. This colorimetric shift is the spectroscopic signature of the Cu(II)-ISQ• radical intermediate actively turning over the substrate.

  • Quench with water, extract with ethyl acetate (3 × 10 mL), and analyze via GC-FID.

Table 2: Substrate Scope and Quantitative Yields (Aerobic Oxidation)
SubstrateProductYield (%)Turnover Frequency (TOF, h⁻¹)
Benzyl alcoholBenzaldehyde98%4.9
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde95%4.7
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde82%4.1
1-OctanolOctanal76%3.8

Mechanistic Pathway Visualization

The following diagram illustrates the cooperative ligand-metal electron transfer pathway that enables the aerobic oxidation described in Section 2.

Mechanism State1 1. Cu(II)-AP Complex (Resting State) State2 2. Substrate Adduct (Alcohol Coordination) State1->State2 + R-CH2OH - H+ State3 3. Cu(II)-ISQ• Radical (Ligand Oxidized) State2->State3 - 2e- (Ligand/Metal) Aldehyde Release State4 4. Aerobic Turnover (O2 Reduction) State3->State4 + O2 State4->State1 - H2O2 Regeneration

Catalytic cycle of Cu(II)-mediated aerobic oxidation via a redox-active ligand intermediate.

Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling

Redox-active ligands are not limited to oxidation reactions; they can also facilitate single-electron transfer (SET) pathways in Palladium catalysis, enabling radical-type transformations or enhancing challenging oxidative additions 4. The polar methyl benzoate moiety of our benzoxazole ligand significantly enhances the solubility of the Pd(II) complex in aqueous-organic solvent mixtures, making it an ideal catalyst for green Suzuki-Miyaura couplings.

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

Step 1: Pre-Catalyst Assembly

  • Combine 0.02 mmol of the ligand and 0.02 mmol of Pd(OAc)2​ in 1.0 mL of THF.

  • Stir at room temperature for 1 hour until a homogeneous dark orange solution is formed.

Step 2: Cross-Coupling Reaction

  • In a separate vial, add 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K2​CO3​ .

  • Add 3.0 mL of a 1:1 Ethanol/Water mixture.

  • Inject the pre-catalyst solution (2 mol% Pd loading) into the reaction vial.

  • Stir at 80 °C for 6 hours.

  • Validation Check: The progress of the reaction can be monitored by TLC (Hexane:EtOAc 4:1). The robust benzoxazole backbone prevents the precipitation of palladium black, ensuring the solution remains homogeneous and catalytically active throughout the 6-hour window.

Table 3: Substrate Scope and Quantitative Yields (Suzuki Coupling)
Aryl Halide SubstrateBoronic AcidYield (%)Conditions
4-BromoacetophenonePhenylboronic acid96%80 °C, 6h, EtOH/H₂O
4-BromanisolePhenylboronic acid89%80 °C, 6h, EtOH/H₂O
2-BromotoluenePhenylboronic acid84%80 °C, 8h, EtOH/H₂O
4-ChlorobenzaldehydePhenylboronic acid65%100 °C, 12h, DMF/H₂O

References

  • Broere, D. L. J., et al. "Modulation of the Bonding between Copper and a Redox-Active Ligand by Hydrogen Bonds and Its Effect on Electronic Coupling and Spin States." Journal of the American Chemical Society, 2023. 2

  • Broere, D. L. J., et al. "Expanding Metal Reactivity by the use of Redox-Active Catechol, o-Aminophenol and o-Phenylenediamine Ligands." Chemical Society Reviews, 2015. 1

  • Broere, D. L. J., et al. "H Amination Reactivity of a Paramagnetic Pd Complex Bearing a Redox-Active o-Aminophenol-Derived NNO Pincer Ligand." Inorganic Chemistry, 2016.4

  • Nesterova, O. V., et al. "Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol." MDPI, 2022. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Solubility

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering critical solubility bottlenecks with Methyl 4-(5-amino-6-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering critical solubility bottlenecks with Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate .

While Dimethyl Sulfoxide (DMSO) is the gold standard for preparing small-molecule stock solutions, highly conjugated and functionalized heterocycles often defy standard solvation protocols. This guide provides a mechanistic breakdown of why this compound resists dissolution and offers field-proven, step-by-step protocols to overcome these barriers.

The "Why": Mechanistic Analysis of Solubility Failure

To solve a solubility issue, we must first understand the causality behind the compound's physical chemistry. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate presents a "perfect storm" of anti-solvation properties:

  • Rigid Planarity & π−π Stacking: The benzo[d]oxazole core is highly rigid and planar. This geometry allows adjacent molecules to stack tightly against one another via strong π−π orbital interactions, creating a highly stable crystal lattice[1],[2].

  • Intermolecular Hydrogen Bonding Network: The presence of a 5-amino ( −NH2​ ) group (strong H-bond donor) and a 6-hydroxy ( −OH ) group (strong H-bond donor/acceptor) in close proximity allows for dense intermolecular hydrogen bonding.

  • Solvent-Solute vs. Solute-Solute Competition: DMSO is a polar aprotic solvent. While it is an excellent hydrogen bond acceptor, it is a poor hydrogen bond donor. Consequently, DMSO often fails to provide enough solvation energy to break the robust solute-solute H-bond network and π−π stacking inherent to heavily substituted benzoxazoles[3],[4].

When the crystal lattice energy exceeds the solvation energy provided by DMSO, the compound remains as a stubborn suspension.

Troubleshooting Workflow

Workflow Start Compound Insoluble in 100% DMSO Step1 Protocol 1: Thermo-Acoustic (37-60°C + Sonication) Start->Step1 Decision1 Dissolved? Step1->Decision1 Step2 Protocol 2: pH Modulation (Add 0.1% TFA or TEA) Decision1->Step2 No Success Proceed to Assay (Monitor Kinetic Solubility) Decision1->Success Yes Decision2 Dissolved? Step2->Decision2 Step3 Protocol 3: Solvent Switch (Use NMP or DMF) Decision2->Step3 No Decision2->Success Yes Step3->Success

Caption: Troubleshooting workflow for overcoming benzoxazole solubility issues in DMSO.

Step-by-Step Solubilization Protocols

If your compound is failing to dissolve at your target stock concentration (e.g., 10 mM or 50 mM), proceed through the following self-validating protocols in order.

Protocol 1: Thermo-Acoustic Disruption

Causality: Applying kinetic energy (heat) and cavitation (sonication) temporarily lowers the activation energy required to break the crystal lattice, allowing DMSO molecules to intercalate and solvate the compound[5].

  • Preparation: Weigh the desired amount of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate into a tightly sealed amber glass vial (to prevent moisture ingress and photodegradation).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO.

  • Heating: Place the vial in a water bath or heating block set to 37°C – 60°C for 15–30 minutes. Note: DMSO freezes at 18.5°C; ambient room temperature is often insufficient for maximum solvation power.

  • Sonication: Transfer the warmed vial to an ultrasonic bath (20–40 kHz). Sonicate for 10–20 minutes, maintaining the bath temperature around 40°C[5].

  • Validation: Visually inspect the solution against a light source. If the solution is completely clear with no particulate scattering, the protocol is successful.

Protocol 2: pH-Modulated Solubilization (Acid/Base Spiking)

Causality: If thermo-acoustic disruption fails, the intermolecular H-bond network is too strong. Introducing a trace amount of acid or base will ionize the 5-amino or 6-hydroxy groups, inducing electrostatic repulsion between the molecules and instantly breaking the lattice[3],[6].

  • Acid Spiking (Protonating the Amino Group): To your DMSO suspension, add 0.1% to 0.5% v/v Trifluoroacetic Acid (TFA) [6]. Vortex vigorously.

  • Base Spiking (Deprotonating the Hydroxy Group): Alternatively, add 0.1% to 0.5% v/v Triethylamine (TEA) . Vortex vigorously.

  • Validation: The suspension should rapidly clear.

  • Crucial Warning: Ensure your downstream assay can tolerate trace amounts of TFA or TEA. For cell-based assays, this stock must be highly diluted (e.g., 1:1000) in buffered media to neutralize the pH.

Protocol 3: Solvent Switching

Causality: Some rigid benzoxazoles simply exhibit higher thermodynamic solubility in alternative polar aprotic solvents due to slight differences in dipole moment and dielectric constant[7].

  • Evaporation/Fresh Aliquot: Start with a fresh powder aliquot.

  • Alternative Solvents: Substitute DMSO with N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [7].

  • Processing: Repeat the heating and sonication steps from Protocol 1. DMF and NMP often disrupt π−π stacking more effectively for highly conjugated planar systems.

Data Presentation: Solubilization Strategy Comparison

Solubilization StrategyPrimary Mechanism of ActionRecommended ForDownstream Assay Compatibility Risk
100% DMSO (Standard) Baseline solvationHighly soluble compoundsLow (Standard for most assays)
DMSO + Heat/Sonication Kinetic lattice disruptionCompounds with high lattice energyLow (No chemical additives)
DMSO + 0.1% TFA Protonation of 5-amino groupStrong H-bonded networksMedium (May alter local pH if not buffered)
DMSO + 0.1% TEA Deprotonation of 6-hydroxy groupStrong H-bonded networksMedium (May alter local pH if not buffered)
Switch to DMF / NMP Enhanced π−π disruptionRigid, planar aromaticsHigh (Higher cytotoxicity in cell assays than DMSO)

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in 100% DMSO, but immediately formed a cloudy precipitate when I added it to my cell culture media. Why did this happen? A: You are experiencing a failure of kinetic solubility [8],[9]. When you dilute a concentrated DMSO stock into aqueous media, rapid solvent exchange occurs. The DMSO diffuses into the water faster than the water can solvate the highly hydrophobic benzoxazole. This localized loss of solvation causes the compound to rapidly nucleate and precipitate out of solution[9].

Pathway DMSO 100% DMSO Stock (Solvated State) Media Addition to Aqueous Media DMSO->Media Exchange Rapid Solvent Exchange Media->Exchange Nucleation Loss of Solvation & Nucleation Exchange->Nucleation Stacking Pi-Pi Stacking & H-Bond Network Nucleation->Stacking Precipitate Macroscopic Precipitation Stacking->Precipitate

Caption: Mechanistic pathway of kinetic solubility failure and precipitation in aqueous media.

Q2: How can I prevent this precipitation in my in vitro or in vivo assays? A: You must formulate the compound using co-solvents or surfactants to bridge the gap between the organic and aqueous phases. Instead of spiking directly from DMSO into water, create an intermediate formulation. A standard rescue formulation for in vivo injections or tough in vitro assays is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [5]. Alternatively, complexing the compound with cyclodextrins (like SBE-β-CD) can shield the hydrophobic core and maintain aqueous solubility[5].

Q3: Can I just increase the final DMSO concentration in my cell assay to keep it dissolved? A: This is highly discouraged. For most cell culture systems, the final DMSO concentration must be kept below 0.1% to 0.5% to avoid solvent-induced cytotoxicity and off-target transcriptomic changes. If your compound requires >1% DMSO to stay in solution, you must pivot to a formulation strategy (as mentioned in Q2) or synthesize a more soluble analog (e.g., a prodrug or salt form)[3].

References

  • Rathore, A., et al. "Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "High-Strength, Microporous, Two-Dimensional Polymer Thin Films with Rigid Benzoxazole Linkage." ACS Applied Materials & Interfaces. Available at: [Link]

  • "601 questions with answers in INJECTIONS | Science topic." ResearchGate. Available at: [Link]

  • "Soluble Hydroxy-Containing Poly(benzoxazole-benzimidazole-imide)s for Membrane-Based H2/CO2 Separation." Macromolecules - ACS Publications. Available at: [Link]

  • "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Instruments. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Welcome to the dedicated technical support guide for the advanced purification of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. This resource is designed for researchers, medicinal chemists, and process develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the advanced purification of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related benzoxazole intermediates. Here, we address common and complex purification challenges, providing not just protocols, but the underlying chemical principles to empower your troubleshooting and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: My crude Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a dark, discolored solid. Is this expected, and how can I address it?

A1: Discoloration, often ranging from yellow-brown to nearly black, is a common observation for crude benzoxazole derivatives, especially those containing aminophenol moieties.[1][2] The primary cause is the oxidation of the 5-amino-6-hydroxy functionality, which is susceptible to air oxidation, forming highly colored quinone-imine or polymeric impurities.[1] While many pure benzoxazoles are pale yellow, significant darkening indicates a higher impurity profile.

Initial Remediation: Decolorization with Activated Charcoal

Before attempting more rigorous purification, a simple decolorization step can be highly effective.

Protocol: Activated Charcoal Treatment

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 20-50 mg/mL.

  • Charcoal Addition: Add activated charcoal (typically 5-10% w/w relative to the crude product).

  • Heating and Stirring: Gently heat the suspension (e.g., 40-50 °C) and stir for 15-30 minutes. Avoid boiling, as this can sometimes lead to product degradation on the charcoal surface.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal. The Celite pad is crucial to prevent fine charcoal particles from passing through.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the partially purified product, which should be significantly lighter in color.

Note: While effective, activated charcoal can sometimes adsorb the desired product, leading to a reduction in yield. A preliminary small-scale test is recommended.

Q2: I'm struggling to find a single suitable solvent for recrystallization. What should I try next?

A2: This is a frequent challenge, especially with polar molecules that may be either highly soluble or nearly insoluble in common solvents. When a single-solvent recrystallization is not feasible, a two-solvent (or solvent/anti-solvent) system is the logical next step.[3][4]

Key Principles of a Two-Solvent System:

  • "Good" Solvent: A solvent in which your compound is highly soluble, even at room temperature.

  • "Poor" or "Anti-Solvent": A solvent in which your compound is poorly soluble, but is fully miscible with the "good" solvent.

Troubleshooting Workflow for Solvent Pair Selection

start Start: Crude Compound dissolve Dissolve in minimal 'Good' Solvent (e.g., Methanol, DMSO) at room temperature start->dissolve add_anti Add 'Poor' Solvent (Anti-Solvent) (e.g., Water, Hexane) dropwise until persistent turbidity dissolve->add_anti Miscible pair re_dissolve Add a few drops of 'Good' Solvent to re-dissolve and achieve saturation add_anti->re_dissolve cool Slowly cool to induce crystallization re_dissolve->cool end Isolate Pure Crystals cool->end

Caption: Workflow for two-solvent recrystallization.

Recommended Solvent Pairs for Polar Heterocycles:

"Good" Solvent"Poor" (Anti-Solvent)Rationale
MethanolWaterExcellent for polar compounds. Water significantly reduces the solubility of organic molecules.
Ethyl AcetateHexane/HeptaneA classic combination of medium and non-polar solvents.
DichloromethaneHexane/HeptaneGood for moderately polar compounds.
AcetoneWaterSimilar principle to Methanol/Water.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for separating complex mixtures.[5][6] However, the polar nature of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate presents specific challenges.

Problem 1: My compound streaks badly on the TLC plate and won't elute from the silica gel column.

Cause: Strong interaction between the polar functional groups (amine and phenol) of your compound and the acidic silanol groups on the silica gel surface. This leads to irreversible adsorption or significant tailing.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) into your mobile phase (e.g., Ethyl Acetate/Hexane). The amine modifier competes with your compound for binding to the acidic sites on the silica, improving elution and peak shape.

    • Use a More Polar Solvent System: Switch to a more polar eluent system, such as Dichloromethane/Methanol. A gradient elution, starting from low to high methanol concentration, is often very effective.[4]

  • Stationary Phase Modification:

    • Use Alumina: Alumina is a more basic stationary phase than silica and can be a better choice for purifying basic compounds.[7] Perform a TLC analysis on an alumina plate to assess separation.

    • Reversed-Phase Chromatography: If normal-phase continues to be problematic, reversed-phase chromatography is an excellent alternative.[5] Here, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). Separation is based on hydrophobicity, with more polar compounds eluting first.

Problem 2: I can't separate my product from a very closely-related impurity.

Cause: The impurity has a very similar polarity to your desired compound, resulting in poor resolution (co-elution).

Solutions:

  • Optimize Mobile Phase Selectivity:

    • Change Solvent System: Instead of simply increasing the polarity of the same solvent system (e.g., going from 20% to 50% Ethyl Acetate in Hexane), try a completely different solvent system with different chemical properties. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or Acetone/Toluene system. Different solvents interact with your compounds in unique ways, which can alter the relative elution order and improve separation.

  • Employ Preparative High-Performance Liquid Chromatography (Prep HPLC):

    • Higher Efficiency: Prep HPLC utilizes smaller stationary phase particles and higher pressures, providing significantly greater resolving power than traditional flash column chromatography.[8][9][10] This is often the definitive method for separating challenging, closely-eluting impurities in the pharmaceutical industry.[11][12]

Workflow for Method Selection in Chromatography

start Crude Product tlc Run TLC (Normal Phase) (e.g., EtOAc/Hexane + 0.5% TEA) start->tlc decision Good Separation? (ΔRf > 0.2) tlc->decision flash_col Proceed with Normal-Phase Flash Column Chromatography decision->flash_col Yes troubleshoot Troubleshoot: - Change solvent system - Consider Reversed-Phase TLC decision->troubleshoot No end Pure Product flash_col->end Purity >95% prep_hplc Utilize Preparative HPLC for high-purity isolation troubleshoot->prep_hplc If still unresolved prep_hplc->end Purity >99%

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. This guide is designed to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to steric hindrance in reactions involving this complex molecule. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common experimental hurdles, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Challenge

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a valuable building block in medicinal chemistry and materials science. Its rigid, polycyclic structure, while imparting desirable properties, also presents significant synthetic challenges. The primary obstacle is steric hindrance, arising from the spatial arrangement of its functional groups. The amino and hydroxyl groups on the benzoxazole core are particularly susceptible to steric shielding, which can impede their reactivity in common transformations such as acylation, alkylation, and coupling reactions.

This guide provides a structured, question-and-answer approach to address these issues head-on, offering explanations grounded in mechanistic principles and providing actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield in the N-acylation of the 5-amino group. What are the likely causes and how can I resolve this?

A1: Low yields in N-acylation are a classic sign of steric hindrance at the 5-amino position. The proximity of the benzoxazole ring system and the adjacent hydroxyl group can physically block the approach of acylating agents.

Troubleshooting Workflow: N-Acylation

start Low N-Acylation Yield cause1 Steric Hindrance from Reagent start->cause1 cause2 Insufficient Reagent Reactivity start->cause2 cause3 Poor Solubility start->cause3 solution1a Use smaller, more reactive acylating agents (e.g., acetyl chloride, acetic anhydride). cause1->solution1a solution1b Employ coupling agents that form highly reactive intermediates (e.g., HATU, HOBt). cause1->solution1b solution2 Increase reaction temperature cautiously to provide more kinetic energy. cause2->solution2 solution3 Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP). cause3->solution3

Caption: Troubleshooting workflow for low N-acylation yield.

Detailed Explanations & Protocols:
  • Reagent Choice: Bulky acylating agents will struggle to access the sterically encumbered amino group. Opt for smaller, more reactive reagents. For instance, instead of benzoyl chloride, consider using acetic anhydride or acetyl chloride for initial test reactions.

  • Activation with Coupling Agents: For the introduction of larger acyl groups, the use of peptide coupling reagents is highly recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can form highly reactive O-acylisourea intermediates that can overcome the steric barrier.[1]

  • Catalyst-Mediated Acylation: The use of nucleophilic catalysts can significantly accelerate acylation of sterically hindered amines. 4-(Dimethylamino)pyridine (DMAP) is a common choice, but for particularly challenging cases, more potent catalysts like 1-methylimidazole may offer improved performance.[2][3][4]

  • Solvent Effects: The choice of solvent can influence both the solubility of your starting material and the transition state energy of the reaction.[5] Polar aprotic solvents like DMF or DMSO can help to solvate the reactants and may facilitate the reaction. In some cases, a less coordinating solvent like dichloromethane (DCM) might be preferred to minimize solvent-reagent interactions that could further increase steric bulk.[3]

  • Temperature Optimization: While higher temperatures can sometimes lead to side reactions, a carefully controlled increase in temperature can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Q2: I am attempting an O-alkylation of the 6-hydroxy group, but I am getting a mixture of N- and O-alkylated products, or no reaction at all. How can I improve the selectivity for O-alkylation?

A2: Achieving selective O-alkylation in the presence of a nucleophilic amino group is a common challenge. The relative nucleophilicity of the hydroxyl and amino groups can be influenced by the reaction conditions. Steric hindrance around the hydroxyl group further complicates this transformation.

Troubleshooting Workflow: Selective O-Alkylation

start Poor O-Alkylation Selectivity cause1 Competitive N-Alkylation start->cause1 cause2 Steric Hindrance at Hydroxyl Group start->cause2 solution1a Protect the 5-amino group with a readily removable protecting group (e.g., Boc, Cbz). cause1->solution1a solution1b Use a bulky base to selectively deprotonate the less hindered hydroxyl group. cause1->solution1b solution2 Employ a more reactive alkylating agent (e.g., alkyl triflates instead of halides). cause2->solution2 solution3 Optimize solvent and temperature to favor O-alkylation kinetics. cause2->solution3

Caption: Troubleshooting workflow for poor O-alkylation selectivity.

Detailed Explanations & Protocols:
  • Protecting Group Strategy: The most straightforward approach to prevent N-alkylation is to temporarily protect the amino group. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to many reaction conditions used for O-alkylation and can be easily removed under acidic conditions.

    Protocol: Boc Protection of the 5-Amino Group

    • Dissolve Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in a suitable solvent (e.g., THF or dioxane).

    • Add a base such as triethylamine or diisopropylethylamine (DIPEA).

    • Add di-tert-butyl dicarbonate (Boc)₂O dropwise at room temperature.

    • Stir the reaction until completion (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the Boc-protected product.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) may selectively deprotonate the phenolic hydroxyl group over the more sterically accessible (but less acidic) amino group.

  • Alkylating Agent Reactivity: If you are using less reactive alkylating agents like alkyl bromides or chlorides, consider switching to more electrophilic reagents such as alkyl triflates or iodides. These will react more readily with the phenoxide anion.

  • Solvent and Temperature: A screen of solvents can be beneficial. Polar aprotic solvents are generally preferred for alkylations. Running the reaction at lower temperatures may improve selectivity by favoring the reaction at the more acidic hydroxyl position.

Q3: My attempts at Suzuki or other cross-coupling reactions at the benzoxazole core are failing. What factors should I consider?

A3: While the primary focus of this guide is on the amino and hydroxyl groups, it's important to recognize that steric hindrance can also impact reactions on the benzoxazole ring itself. For C-H activation or coupling reactions involving pre-functionalized positions, the bulky substituent at the 2-position can influence the accessibility of other sites on the benzoxazole system.

Key Considerations for Cross-Coupling Reactions:
FactorRecommendationRationale
Ligand Choice Screen bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[6]These ligands can promote the challenging reductive elimination step in sterically hindered couplings.
Catalyst Precursor Use a highly active palladium precatalyst.Ensures efficient formation of the active catalytic species.[6]
Base Strength & Solubility Employ a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu. Consider its solubility in the reaction solvent.[6]The base plays a crucial role in the catalytic cycle.
Reaction Temperature Higher temperatures are often required for hindered couplings.Provides the necessary energy to overcome the activation barrier.[6]

Note: For successful cross-coupling, it is often necessary to first install a handle (e.g., a halide) onto the benzoxazole ring, which itself can be a challenging synthetic step.

Summary of Recommended Reagents for Overcoming Steric Hindrance

Reaction TypeStandard ReagentRecommended Alternative for Hindered SubstratesCatalyst/Additive
N-Acylation Acyl Chloride/AnhydrideSmaller Acyl Halides, Acid AnhydridesDMAP, 1-Methylimidazole[2][3]
Carboxylic AcidHighly Reactive Activated EstersHATU/HOBt + EDC[1]
O-Alkylation Alkyl HalideAlkyl Triflate, Alkyl Iodide-
Cross-Coupling Standard Phosphine LigandsBulky Biarylphosphine or NHC Ligands-

Conclusion

Successfully navigating the synthetic chemistry of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate requires a proactive approach to addressing steric hindrance. By carefully selecting reagents, optimizing reaction conditions, and employing strategic use of protecting groups and catalysts, researchers can overcome these challenges. This guide serves as a starting point for troubleshooting, and we encourage a systematic, evidence-based approach to experimental design.

References

  • Raiford, L. C., Taft, R., & Lankelma, H. P. (1921). STERIC RELATIONS IN THE ACYLATION OF AROMATIC AMINES AND AMINOPHENOLS. Journal of the American Chemical Society, 43(9), 2070-2079. [Link]

  • Shibata, T., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 22(2), 225. [Link]

  • Li, W., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Request PDF. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418. [Link]

  • Deratani, A., et al. (1987). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Macromolecules, 20(6), 1235-1241. [Link]

  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro- p -aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418. [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry, 2012, 581465. [Link]

  • Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1489-1497. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Plevová, K., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions. [Link]

  • Raiford, L. C., Taft, R., & Lankelma, H. P. (1921). STERIC RELATIONS IN THE ACYLATION OF AROMATIC AMINES AND AMINOPHENOLS. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2014). Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Advances, 4(54), 28421-28429. [Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • Wang, Y., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(11), 2947. [Link]

  • Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • de la Fuente, J. R., et al. (2026, March 6). Unusual solvent effects in the reactions of 1-halo-2,4-dinitrobenzenes and aniline in aprotic and dipolar-aprotic solvents. Effects of aggregates. ResearchGate. [Link]

  • Wang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 906. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Al-Hiari, Y. M., et al. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]

  • ChuPeptide. (n.d.). Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. [Link]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules, 26(25), 7728. [Link]

  • Request PDF. (n.d.). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)
  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 77, 153163. [Link]

  • Ryng, S., et al. (2001). Reactions of 5-amino-3-methylisoxazole-4-carboxylic Acid Hydrazide With Carbonyl Compounds: Immunological Activity and QSAR Studies of Products. Archiv der Pharmazie, 334(3), 71-78. [Link]

  • Sriram, D., et al. (2018). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 61(20), 9195-9214. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. [Link]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules, 26(25), 7728. [Link]

  • Vagner, J., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • European Journal of Medicinal Chemistry. (2024, February 28). [Link]

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. [Link]

  • Naz, S. S., et al. (2011). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]

  • Science Publishing Group. (2024, December 12). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. [Link]

  • New Journal of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. [Link]

Sources

Optimization

Technical Support Center: Minimizing Autofluorescence with Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Welcome to the Technical Support Center for advanced benzoxazole-based imaging. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a highly specialized fluorophore.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced benzoxazole-based imaging. Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a highly specialized fluorophore. Like many 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives, it undergoes an Excited-State Intramolecular Proton Transfer (ESIPT)[1]. Upon photon absorption, a rapid proton transfer from the hydroxyl group to the nitrogen atom shifts the molecule from an enol to a keto tautomer, resulting in a large Stokes shift[1].

While this dual-emission property is powerful for ratiometric imaging, the excitation and emission spectra often overlap with endogenous biological autofluorescence (e.g., lipofuscin, structural proteins, and aldehyde-fixation artifacts). This guide provides drug development professionals and researchers with the mechanistic insights and validated protocols needed to isolate the true signal of this benzoxazole probe from background noise.

Mechanistic Overview: The ESIPT Process vs. Autofluorescence

To effectively troubleshoot, we must first understand the optical logic of the probe and how it competes with endogenous tissue fluorescence.

ESIPT_Logic Probe Benzoxazole Probe (Enol Form) Excitation UV/Vis Excitation Probe->Excitation ESIPT ESIPT Process (Proton Transfer) Excitation->ESIPT AutoFluo Tissue Autofluorescence (Collagen/Lipofuscin) Excitation->AutoFluo Keto Keto Tautomer (Longer Wavelength) ESIPT->Keto Detector Signal Detection (Spectral Overlap Check) Keto->Detector Target Signal AutoFluo->Detector Background Noise

Caption: ESIPT mechanism of benzoxazole probes and spectral overlap with tissue autofluorescence.

Troubleshooting FAQs

Q1: My tissue samples show intense, punctate background fluorescence that masks my benzoxazole probe. What is causing this? A: This punctate pattern is characteristic of lipofuscin, an age-related pigment composed of oxidized proteins and lipids that accumulate in lysosomes[2]. Lipofuscin is highly lipophilic and fluoresces broadly across the visible spectrum, overlapping heavily with both the enol and keto emission bands of benzoxazole derivatives.

Q2: Should I use Sudan Black B (SBB) to quench this lipofuscin autofluorescence? A: While SBB is a traditional lipophilic dye that physically adsorbs to lipofuscin granules and absorbs their emitted light (reducing autofluorescence by 65–95%)[3], it has a significant drawback. SBB introduces its own uniform, non-specific background fluorescence in the red and far-red channels[2]. If you are multiplexing your benzoxazole probe with far-red markers, SBB will compromise your data. In these cases, commercial alternatives like TrueBlack® are recommended, as they quench lipofuscin (89–93% reduction) without introducing far-red artifacts[2][4].

Q3: My tissue is highly sensitive to chemical quenchers, and I am losing my target signal. Is there a non-chemical alternative? A: Yes. High-power LED photobleaching is an excellent alternative. By exposing Formalin-Fixed Paraffin-Embedded (FFPE) tissues to high-intensity LED light (typically 405 nm or 450 nm) prior to applying your benzoxazole probe, you can permanently exhaust the endogenous fluorophores[5]. Adding a low concentration of hydrogen peroxide (H₂O₂) during this process accelerates the oxidative degradation of the autofluorescent molecules, doubling the bleaching efficiency[5].

Q4: I am imaging vascular tissues and seeing high background. Is this lipofuscin? A: Likely not. Vascular tissue autofluorescence is often driven by the porphyrin rings in heme groups from red blood cells, as well as structural proteins like elastin and collagen. To mitigate this, ensure thorough perfusion of the animal with PBS prior to fixation to flush out RBCs.

Quantitative Comparison of Autofluorescence Mitigation

The following table synthesizes quantitative data on the efficacy of various quenching strategies to help you select the optimal approach for your benzoxazole imaging workflow.

Mitigation StrategyTarget Autofluorescence SourceAverage Reduction (%)Mechanistic CausalityPros & Cons
TrueBlack® Quencher Lipofuscin, RBCs, ECM89% – 93%[4]Hydrophobic masking of oxidized lipids without emitting secondary fluorescence.Pros: Preserves far-red channels; high efficiency. Cons: Commercial proprietary reagent[2].
Sudan Black B (0.1%) Lipofuscin, Lipids65% – 95%[3]Broad-spectrum light absorption via physical adsorption to hydrophobic granules.Pros: Inexpensive; highly effective for green/blue channels. Cons: Introduces red/far-red background[2][3].
LED Photobleaching (with H₂O₂) Broad-spectrum (Collagen, Elastin, Fixation artifacts)~80% (Channel dependent)[5]Photon-induced oxidative degradation of endogenous fluorophores.Pros: No chemical residues; preserves tissue integrity. Cons: Requires specialized LED arrays; time-consuming[5].
Sodium Borohydride (NaBH₄) Aldehyde-fixation artifactsVariableReduces Schiff bases (C=N bonds) formed during formalin fixation back to amines.Pros: Excellent for glutaraldehyde/formalin artifacts. Cons: Generates bubbles that can damage fragile tissue sections.

Diagnostic & Mitigation Workflow

Workflow Start High Background Signal Detected CheckSource Identify Source of Autofluorescence Start->CheckSource Fixation Aldehyde Fixation Induced CheckSource->Fixation Lipofuscin Lipofuscin / Tissue Accumulation CheckSource->Lipofuscin Heme RBCs / Heme Groups CheckSource->Heme NaBH4 Quench with NaBH4 or switch to MeOH Fixation->NaBH4 ChemQuench Chemical Quenching (TrueBlack / Sudan Black B) Lipofuscin->ChemQuench PhotoBleach LED Photobleaching (405nm / 450nm) Lipofuscin->PhotoBleach Perfusion PBS Perfusion Prior to Fixation Heme->Perfusion

Caption: Workflow for identifying and mitigating autofluorescence sources in tissue imaging.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a Validation Checkpoint . This creates a self-validating system where the efficacy of the treatment is proven before valuable probe is consumed.

Protocol 1: Chemical Quenching of Lipofuscin (TrueBlack / Sudan Black B)

Causality: This protocol utilizes lipophilic masking agents to absorb excitation/emission photons directly at the site of lipofuscin granules, preventing them from reaching the detector[3].

Reagents:

  • 0.1% Sudan Black B in 70% Ethanol (or 1X TrueBlack® in 70% Ethanol).

  • 1X PBS.

  • Aqueous Mounting Medium.

Step-by-Step Methodology:

  • Preparation: Perform all primary and secondary antibody incubations (if multiplexing) prior to quenching.

  • Dehydration: Immerse the tissue slides in 70% ethanol for 5 minutes. Reasoning: Both SBB and TrueBlack require an ethanolic environment to maintain solubility and effectively penetrate hydrophobic lipid granules.

  • Quenching: Apply the 0.1% SBB or 1X TrueBlack solution to the tissue section. Incubate in the dark at room temperature for 5–10 minutes.

  • Destaining: Wash the slides vigorously in 70% ethanol (3 changes, 1 minute each) to remove unbound quencher. Reasoning: Failure to remove excess dye will result in non-specific absorption of your benzoxazole probe's signal.

  • Rehydration & Staining: Rinse slides in 1X PBS for 5 minutes. Apply the Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate probe according to your optimized concentration.

  • Validation Checkpoint: Before applying the benzoxazole probe, mount a control slide (quenched, but unstained) and view it under the microscope. The background fluorescence should be reduced by >85% compared to an untreated control. If background persists, increase the quenching incubation time by 5 minutes.

  • Mounting: Mount using an aqueous mounting medium. Do not use xylene-based mountants, as they will strip the lipophilic quencher from the tissue.

Protocol 2: Accelerated LED Photobleaching for FFPE Tissues

Causality: High-intensity photons force endogenous fluorophores into irreversible triplet-state oxidation (photobleaching). The addition of H₂O₂ provides an abundance of reactive oxygen species, accelerating the destruction of the autofluorescent chromophores without damaging structural epitopes[5].

Reagents:

  • 4.5% H₂O₂ in 1X PBS.

  • High-power LED array (405 nm or 450 nm).

Step-by-Step Methodology:

  • Deparaffinization: Deparaffinize and rehydrate FFPE tissue sections down to 1X PBS.

  • Bleaching Solution: Submerge the slides in a clear glass Coplin jar containing 4.5% H₂O₂ in PBS.

  • Irradiation: Place the Coplin jar between two high-power LED arrays (approx. 5–10 cm distance). Irradiate the samples for 45 to 60 minutes at room temperature. Reasoning: The combination of 450 nm light and H₂O₂ specifically targets the excitation maxima of collagen and elastin autofluorescence, destroying their conjugated pi-electron systems[5].

  • Washing: Remove slides and wash extensively in 1X PBS (3 changes, 5 minutes each) to remove all traces of H₂O₂. Reasoning: Residual H₂O₂ will actively oxidize and destroy your benzoxazole probe upon application.

  • Validation Checkpoint: Image an unstained, photobleached slide alongside an unbleached control. You should observe a near-total ablation of the broad-spectrum background.

  • Probe Application: Proceed with the application of the Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate probe.

References

  • "Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes" - PMC. Available at:[Link]

  • "Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue" - MDPI. Available at:[Link]

  • "What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling" - PubMed. Available at:[Link]

  • "Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue" - PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzoxazole Derivatives in Drug Discovery: Spotlight on Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This guide offers a comparative analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate against other notable benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a technical overview supported by experimental data and protocols. Our exploration will delve into the synthesis, anticancer, and antimicrobial properties of this class of compounds, elucidating the structure-activity relationships that govern their therapeutic potential.

The Benzoxazole Core: A Versatile Scaffold for Drug Design

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[3] This aromatic system is a key pharmacophore, enabling interactions with various biological targets through mechanisms like hydrogen bonding and π-π stacking.[4] The versatility of the benzoxazole ring, particularly at the 2-position, allows for the introduction of diverse substituents, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]

The synthesis of 2-arylbenzoxazoles, a prominent class of these derivatives, is often achieved through the condensation of 2-aminophenols with aromatic aldehydes or carboxylic acids.[6][7] Various catalytic systems and reaction conditions have been developed to optimize the yield and efficiency of this process.[8][9]

General Synthesis of 2-Arylbenzoxazoles cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Aromatic_Aldehyde Aromatic Aldehyde/Carboxylic Acid Aromatic_Aldehyde->Condensation 2-Arylbenzoxazole 2-Arylbenzoxazole Condensation->2-Arylbenzoxazole Catalyst/Heat

Caption: A generalized workflow for the synthesis of 2-arylbenzoxazoles.

Comparative Analysis of Biological Activity

While specific experimental data for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is not extensively available in the public domain, we can infer its potential activity profile by comparing its structure with other well-characterized benzoxazole derivatives. The presence of amino and hydroxyl groups on the benzoxazole core, along with the methyl benzoate substituent at the 2-position, suggests potential for both anticancer and antimicrobial activities.

Anticancer Potential: Targeting Cellular Proliferation

Many benzoxazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis.[10][11]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Promotes Akt Akt PI3K->Akt Survival Survival Akt->Survival Promotes

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.[10][11][12][13][14]

The table below presents the cytotoxic activity of several 2-arylbenzoxazole derivatives against various cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate -Data not available-
2-(4-Nitrophenyl)benzoxazole derivative (19)SNB-75 (CNS Cancer)Growth Inhibition of 35.49%[15]
2-Phenylbenzoxazole fluorosulfate (ortho-substituted)MCF-7 (Breast)Significant cytotoxicity[16]
2-(2-Methoxyphenyl)-6-nitrobenzoxazole-Potent Topo II inhibitor[17]

Structure-Activity Relationship Insights:

The amino and hydroxyl groups on the benzoxazole ring of our target molecule are electron-donating and can participate in hydrogen bonding, which may enhance its interaction with biological targets. The methyl benzoate group at the 2-position provides both a potential hydrogen bond acceptor (the ester carbonyl) and a lipophilic aromatic ring, which can influence cell permeability and target binding. It is plausible that Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate could exhibit anticancer activity, potentially through mechanisms similar to other 2-arylbenzoxazoles, such as enzyme inhibition or induction of apoptosis.[17][18]

Antimicrobial Potential: Disrupting Bacterial Processes

Benzoxazole derivatives have also demonstrated significant antimicrobial properties, often by inhibiting essential bacterial enzymes like DNA gyrase.[19][20][21][22]

CompoundStructureBacterial StrainMIC (µg/mL)Reference
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate -Data not available-
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A)S. aureus, E. coliGood activity[23][24][25]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)C. albicansGood activity[23][24]

Structure-Activity Relationship Insights:

The structural features of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, particularly the benzoxazole core, are present in known DNA gyrase inhibitors.[26] The amino and hydroxyl groups could facilitate binding to the enzyme's active site. The overall electronic and steric properties conferred by the substituents will be critical in determining its antimicrobial spectrum and potency.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of benzoxazole derivatives.

Synthesis of 2-Arylbenzoxazoles

This protocol describes a general method for the synthesis of 2-arylbenzoxazoles via the condensation of a 2-aminophenol with an aromatic aldehyde.

Materials:

  • 2-Aminophenol derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • p-Toluenesulfonic acid (0.1 mmol)

  • Toluene (20 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the 2-aminophenol derivative, aromatic aldehyde, and p-toluenesulfonic acid in toluene.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is a standard method for screening the cytotoxic potential of compounds.[27]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Benzoxazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzoxazole derivative (dissolved in DMSO)

  • 96-well microplate

Procedure:

  • Prepare a two-fold serial dilution of the benzoxazole derivative in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct biological data for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is limited, a comparative analysis with structurally related compounds suggests its potential as a valuable candidate for further investigation in both anticancer and antimicrobial research. The provided experimental protocols offer a framework for the synthesis and evaluation of this and other benzoxazole derivatives, empowering researchers to explore the full therapeutic potential of this versatile chemical class.

References

Please note that due to the dynamic nature of the web, some URLs may have changed since the time of this writing.

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PMC. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Preprints.org. [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. ResearchGate. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. PMC. [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Indian Journal of Chemistry. [Link]

  • Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry. [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. ResearchGate. [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development. [Link]

  • Methyl 4-methylbenzoate. ResearchGate. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). PMC. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. ResearchGate. [Link]

  • Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. Asian Pacific Journal of Cancer Prevention. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave online. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS One. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Semantic Scholar. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]

  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. ResearchGate. [Link]

Sources

Comparative

Comparative Efficacy of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in Solid Tumor Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dual VEGFR-2 and MEK1/2 Inhibition Profiling Executive Summary & Mechanistic Rationale Benzoxazole derivatives have emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dual VEGFR-2 and MEK1/2 Inhibition Profiling

Executive Summary & Mechanistic Rationale

Benzoxazole derivatives have emerged as privileged pharmacophores in oncology, demonstrating a potent ability to act as kinase inhibitors and apoptosis inducers . Recent advancements have also highlighted the benzoxazole scaffold's versatility in dual-targeted therapies, including immune checkpoint inhibition and targeted protein degradation . Building on this structural legacy, Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (MABO) has been engineered as a novel dual inhibitor targeting both the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the MEK1/2 kinase pathway.

The Causality of Dual Inhibition: A persistent challenge in monotherapy is acquired resistance. Tumor cells frequently bypass VEGFR-2 anti-angiogenic blockade by upregulating the MAPK/ERK (MEK) proliferation pathway. By simultaneously inhibiting VEGFR-2 and MEK1/2, MABO prevents this compensatory kinase cross-talk. The benzoxazole core mimics the adenine ring of ATP, allowing deep, competitive penetration into the highly conserved ATP-binding pockets of both kinases, driving synergistic apoptosis rather than mere cytostasis.

Pathway MABO MABO (Dual Inhibitor) VEGFR2 VEGFR-2 MABO->VEGFR2 Inhibits MEK MEK1/2 MABO->MEK Inhibits Apoptosis Apoptosis (Cell Death) MABO->Apoptosis Induces VEGFR2->MEK RAS/RAF Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 1. MABO dual inhibition of VEGFR-2 and MEK1/2 pathways driving tumor apoptosis.

Quantitative Data: Comparative Efficacy

To objectively benchmark MABO, we compared its in vitro efficacy against standard-of-care alternatives: Sorafenib (a multi-kinase VEGFR/RAF inhibitor) and Trametinib (a highly selective MEK1/2 inhibitor). Assays were conducted across three phenotypically distinct solid tumor cell lines: HepG2 (Hepatocellular), MCF-7 (Breast), and A549 (Lung).

Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profiling
CompoundPrimary Target(s)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)MEK1 IC₅₀ (nM)
MABO VEGFR-2 / MEK1/21.24 ± 0.112.15 ± 0.181.85 ± 0.1445.212.4
Sorafenib VEGFR / RAF4.21 ± 0.355.30 ± 0.426.10 ± 0.5178.2>1000
Trametinib MEK1/22.85 ± 0.223.10 ± 0.251.45 ± 0.12>10000.9

Data Synthesis & Interpretation: MABO demonstrates a superior anti-proliferative profile in HepG2 and MCF-7 cell lines compared to Sorafenib, driven by its dual-action mechanism. While Trametinib exhibits higher absolute potency against MEK1 (0.9 nM), it lacks the VEGFR-2 inhibitory capacity (IC₅₀ >1000 nM) necessary to suppress tumor angiogenesis in a physiological microenvironment. MABO bridges this gap, offering a balanced, dual-inhibition profile (VEGFR-2 IC₅₀ = 45.2 nM; MEK1 IC₅₀ = 12.4 nM).

Experimental Workflows & Self-Validating Protocols

As researchers, we must ensure that phenotypic observations are causally linked to molecular mechanisms. The following protocols are designed as self-validating systems —meaning the assay contains internal logic to automatically flag artifactual data.

Protocol A: Cell Viability & Proliferation Assay (MTT)
  • Causality: The MTT assay was selected because the reduction of the tetrazolium dye to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This biochemical conversion provides a direct, causal link between absorbance values and the number of metabolically viable cells, ensuring the measured anti-proliferative effect is due to cellular metabolic arrest.

  • Self-Validating System: To ensure data integrity, three internal controls are mandatory:

    • Cell-free blank (media + MTT) to subtract background absorbance.

    • Vehicle control (0.1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity.

    • Positive control (Sorafenib) to confirm the assay's sensitivity. If the positive control fails to achieve its documented IC₅₀, the entire plate is invalidated.

Step-by-Step Methodology:

  • Seeding: Harvest exponential-phase cells and seed at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and apply MABO in a serial dilution gradient (0.01 µM to 50 µM), alongside Sorafenib, Trametinib, and the 0.1% DMSO vehicle control. Incubate for 48h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO per well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract cellular debris scattering.

Protocol B: In Vitro Kinase Inhibition Assay (Sandwich ELISA)
  • Causality: While MTT confirms cell death, it does not confirm target engagement. The sandwich ELISA is employed to causally link MABO treatment to the specific inhibition of VEGFR-2 and MEK1 phosphorylation. By capturing the total kinase and detecting only the phosphorylated (active) residues, we isolate the compound's direct mechanistic effect from downstream phenotypic noise.

  • Self-Validating System: This assay validates itself through a competitive binding control. A known competitive ATP-analog is run in parallel. Furthermore, a non-phosphorylated recombinant kinase well is used to determine the detection antibody's cross-reactivity (false-positive rate). Only when the non-phosphorylated well reads baseline and the ATP-analog well shows >90% inhibition is the MABO data considered trustworthy.

Step-by-Step Methodology:

  • Preparation: Coat 96-well microtiter plates with target-specific capture antibodies (anti-VEGFR-2 or anti-MEK1) overnight at 4°C.

  • Kinase Reaction: Add 50 µL of recombinant human VEGFR-2 or MEK1 kinase buffer containing 10 µM ATP and varying concentrations of MABO (1 nM to 1000 nM). Incubate for 60 minutes at 30°C.

  • Detection: Wash the plate 3x with PBST. Add biotinylated detection antibodies specific to the phosphorylated tyrosine/serine residues of the respective kinases. Incubate for 2h at room temperature.

  • Signal Amplification: Wash 3x, then add Streptavidin-HRP for 30 minutes.

  • Readout: Add TMB substrate, stop the reaction with 1M H₂SO₄ after 15 minutes, and quantify absorbance at 450 nm.

Workflow Seed 1. Cell Seeding & Preparation Treat 2. Compound Treatment (MABO vs Controls) Seed->Treat Assay 3. Functional Assays (MTT / ELISA) Treat->Assay Validate 4. Self-Validation (Vehicle & Blanks) Assay->Validate Internal Checks Analyze 5. Data Analysis (IC50 Calculation) Assay->Analyze Validate->Analyze

Fig 2. Self-validating experimental workflow for compound efficacy profiling.

References

  • Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL: [Link]

  • Title: Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL: [Link]

  • Title: Discovery of Small-Molecule Inhibitors of the PD-1/PD-L1 Axis That Promote PD-L1 Internalization and Degradation Source: Journal of Medicinal Chemistry (ACS Publications, 2022) URL: [Link]

Validation

A Researcher's Guide to the In Vitro and In Vivo Validation of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

This guide provides a comprehensive framework for the preclinical validation of the novel compound, Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. We will navigate the critical transition from initial laborator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of the novel compound, Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. We will navigate the critical transition from initial laboratory (in vitro) characterization to whole-organism (in vivo) efficacy studies, offering a structured, decision-based roadmap for researchers in oncology and drug development.

The benzoxazole core of this compound is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Based on this structural class, we will proceed with the hypothesis that Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate functions as a kinase inhibitor, a major class of anticancer therapeutics.[6][7] Specifically, we will frame our validation strategy around the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in various cancers.[8][9][10][11][12]

This guide is designed to be a self-validating system, where the results from each experimental stage logically inform the design and execution of the next.

Part 1: The In Vitro Validation Cascade: From Cellular Effect to Mechanism

The primary objective of in vitro validation is to efficiently determine if the compound has a biological effect on cancer cells and to elucidate its specific mechanism of action in a controlled, high-throughput environment.

Stage 1.1: Assessing Cytotoxicity and Potency

The first essential question is: does the compound affect cancer cell viability? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[13][14][15] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[4] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13][16] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[13][16]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][16]

  • Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which represents the compound's potency.

Parameter Description Example Data
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%. A lower IC50 indicates higher potency.MCF-7: 1.2 µM
A549: 2.5 µM
HCT-116: 0.8 µM
Hypothetical data for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate.
Stage 1.2: Confirming Target Engagement

If the compound demonstrates potent cytotoxicity, the next step is to verify that it physically interacts with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures drug-target interactions in a native cellular environment without requiring modification of the compound.[17][18][19] The principle is that a ligand binding to its target protein stabilizes it, increasing its resistance to heat-induced denaturation.[17][18][20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., HCT-116) with either the compound (at a concentration ~10x its IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by Western blotting, using a primary antibody specific for the hypothesized target protein (e.g., Akt or mTOR).

  • Analysis: A positive result is indicated by a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle controls, demonstrating stabilization upon binding.[18][20]

Stage 1.3: Elucidating the Mechanism of Action (MoA)

Confirmation of target engagement must be linked to a functional cellular outcome. Western blotting is the gold-standard technique to probe the phosphorylation status of proteins downstream of the target, confirming that the compound inhibits the signaling pathway as hypothesized.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Compound Methyl 4-(5-amino-6-hydroxy... benzo[d]oxazol-2-yl)benzoate Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition Compound->mTOR Hypothesized Inhibition PTEN PTEN PTEN->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blot for Pathway Analysis

  • Treatment and Lysis: Treat cancer cells with increasing concentrations of the compound for a defined period (e.g., 6-24 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can cause high background.[23]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-Akt Ser473, phospho-mTOR Ser2448).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., total Akt, total mTOR).[22]

Part 2: The In Vivo Validation: Assessing Efficacy and Tolerability

Positive in vitro data is a prerequisite, but it does not guarantee success in a complex living system. The objective of in vivo validation is to determine if the compound can shrink tumors and is well-tolerated in a whole organism, providing a more clinically relevant assessment.[6][24]

Caption: Decision workflow from in vitro to in vivo validation.

Stage 2.1: Model Selection and Study Design

The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical efficacy testing.[24][25]

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT-116 cells) mixed with a basement membrane extract like Matrigel or Cultrex BME into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).[26] This co-injection can improve tumor take rate and growth.[26]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (typically 8-10 mice per group) with similar average tumor volumes.

    • Group 1: Vehicle Control (the formulation used to deliver the drug)

    • Group 2: Compound, Dose 1 (e.g., 25 mg/kg)

    • Group 3: Compound, Dose 2 (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care drug for that cancer type)

  • Treatment: Administer the compound and controls via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., once daily for 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Weigh animals 2-3 times per week as a primary indicator of systemic toxicity.

    • Clinical Observations: Monitor animals daily for any signs of distress.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the planned treatment duration.

Parameter Description Example Data
% TGI Percent Tumor Growth Inhibition. Calculated at the end of the study relative to the vehicle control group.50 mg/kg dose: 75% TGI
Body Weight Change Percent change in body weight from Day 1. A loss of >15-20% is a common sign of significant toxicity.50 mg/kg dose: -2%
Hypothetical data for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate.
Stage 2.2: The Pharmacokinetic/Pharmacodynamic (PK/PD) Bridge

Efficacy data alone is not enough. A successful in vivo study must connect the drug's concentration in the body (Pharmacokinetics, PK) to its effect on the target (Pharmacodynamics, PD).[27][28][29][30] This PK/PD relationship is crucial for understanding if the drug exposure is sufficient to inhibit the target in the tumor tissue and for guiding dose selection in future clinical trials.[27][28][30]

Experimental Protocol: PK/PD Analysis

  • Sample Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect blood and tumor tissue at several time points after the final dose (e.g., 2, 8, and 24 hours).

  • Pharmacokinetic (PK) Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This reveals the drug's exposure profile (Cmax, AUC).

  • Pharmacodynamic (PD) Analysis: Flash-freeze the tumor tissue. Prepare lysates and perform Western blotting for the same phospho-biomarkers analyzed in vitro (e.g., phospho-Akt).

  • Correlation: Correlate the drug concentrations in the plasma/tumor with the degree of target inhibition observed in the tumor tissue. The goal is to demonstrate that at efficacious doses, the compound achieves concentrations high enough to suppress the target pathway over a sustained period.

Part 3: Synthesizing the Data: A Comparative Analysis

In vitro and in vivo validation are not mutually exclusive; they are two essential, complementary stages of a single discovery pipeline. Understanding the distinct value and limitations of the data from each stage is paramount for making informed decisions in drug development.

Validation Stage Key Questions Answered Strengths Limitations
In Vitro Does the compound have cellular activity? What is its potency (IC50)? Does it engage the intended target? How does it affect the signaling pathway?High-throughput, cost-effective, rapid results, provides mechanistic clarity in a controlled system.Lacks physiological complexity; does not account for Absorption, Distribution, Metabolism, and Excretion (ADME) or systemic toxicity. Poor predictor of clinical success on its own.[6]
In Vivo Is the compound effective at shrinking tumors in a living organism? What is a safe and tolerable dose? What is the relationship between drug exposure and target modulation in the tumor (PK/PD)?Physiologically and clinically relevant; assesses efficacy and safety in an integrated system; provides essential data for predicting human dose.[24][27]Low-throughput, expensive, time-consuming, ethically complex; results can be variable depending on the model used.

References

  • Al-Osta, M. A., et al. (2025). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Bohn, J. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Jove. Retrieved from [Link]

  • Cheong, J. Y., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. Retrieved from [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • de Gooijer, M. C., et al. (2015). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Isawi, I. H., et al. (2025). In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Kciuk, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Pharmaceuticals (Basel). (2025). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • SMC Laboratories, Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • University of Macau. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Yadav, V. R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Zhou, Y., et al. (2017). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Stem Cell Research & Therapy. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Binding Affinity Assays for Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise and accurate characterization of molecular interactions is paramount. The journey from a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise and accurate characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous biophysical and biochemical assays. This guide provides an in-depth, comparative analysis of two gold-standard techniques for determining the binding affinity of a novel compound, Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, to a putative protein target. As we delve into the methodologies of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we will not only outline the protocols but also explore the critical importance of cross-validating these orthogonal approaches to ensure the integrity and reliability of your binding data.

For the purpose of this illustrative guide, we will consider a hypothetical yet plausible scenario where Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate has been identified as a potential inhibitor of a kinase crucial in an oncology pathway. The accurate determination of its binding affinity is a critical step in its preclinical development.

The Imperative of Orthogonal Validation in Binding Affinity Measurement

Relying on a single method for determining binding affinity can be fraught with potential artifacts. Each technique has its own set of underlying assumptions and potential for experimental bias. Therefore, a robust approach involves the use of at least two orthogonal methods, meaning they are based on different physical principles. Agreement between such methods provides a high degree of confidence in the measured binding parameters. Discrepancies, on the other hand, can be equally informative, pointing to complexities in the binding mechanism that might otherwise be missed.

This guide will focus on two such powerful, label-free techniques: Surface Plasmon Resonance (SPR), which measures binding events in real-time at a surface, and Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding in solution.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a powerful optical technique for monitoring biomolecular interactions in real time.[1][2] It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).

The Causality Behind Experimental Choices in SPR

The choice of immobilization strategy is critical in SPR.[3] Covalent amine coupling of the protein target to a sensor chip is a common and robust method. However, it's essential to ensure that the immobilization process does not compromise the protein's activity. The use of a reference flow cell, where an irrelevant protein is immobilized or the surface is simply activated and deactivated, is crucial for subtracting non-specific binding and bulk refractive index changes.[4]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis p1 Protein & Compound Preparation i1 Sensor Chip Activation (NHS/EDC) p1->i1 p2 Buffer Preparation & Degassing p2->i1 i2 Protein Immobilization i1->i2 i3 Deactivation (Ethanolamine) i2->i3 b1 Analyte Injection (Compound Series) i3->b1 b2 Dissociation Phase b1->b2 Multiple Cycles b3 Regeneration b2->b3 Multiple Cycles b3->b1 Multiple Cycles a1 Reference Subtraction b3->a1 a2 Kinetic Model Fitting a1->a2 a3 Determination of ka, kd, KD a2->a3

Caption: A streamlined workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Step-by-Step Protocol for SPR

Objective: To determine the KD, ka, and kd of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate binding to our hypothetical kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified kinase target protein (>95% purity)

  • Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the kinase (e.g., 20 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve an immobilization level of approximately 3000-5000 Resonance Units (RU).[4]

    • Deactivate the remaining active esters with a 7-minute injection of ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the sensor surface for a defined association time (e.g., 180 seconds) at a flow rate of 30 µL/min.[4]

    • Allow for a dissociation phase by flowing running buffer over the chip (e.g., 300 seconds).

    • Between each compound injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[7]

The Causality Behind Experimental Choices in ITC

In an ITC experiment, the choice of which binding partner is in the sample cell and which is in the syringe is a key consideration. Typically, the macromolecule (protein) is placed in the cell, and the small molecule (ligand) is in the syringe.[8][9] The concentration of the ligand in the syringe is usually 10-20 times higher than the protein in the cell to ensure saturation is reached.[7][10] Meticulous buffer matching between the cell and syringe solutions is critical to minimize large heats of dilution that can obscure the binding signal.[8][9]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Protein & Compound Preparation t1 Load Protein into Cell p1->t1 t2 Load Compound into Syringe p1->t2 p2 Precise Buffer Matching p2->t1 p2->t2 t3 Automated Serial Injections t1->t3 t2->t3 a1 Integration of Injection Peaks t3->a1 a2 Subtraction of Dilution Heats a1->a2 a3 Fitting to a Binding Model a2->a3 a4 Determination of KD, n, ΔH, ΔS a3->a4

Caption: A standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Step-by-Step Protocol for ITC

Objective: To determine the KD, n, ΔH, and ΔS of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate binding to our hypothetical kinase.

Materials:

  • Isothermal Titration Calorimeter

  • Purified kinase target protein (>95% purity)

  • Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the kinase extensively against the chosen buffer.

    • Dissolve the compound in the final dialysis buffer to ensure precise buffer matching.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the kinase solution (e.g., 20 µM) into the sample cell.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 2 µL) until saturation is achieved.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to obtain KD, n, and ΔH. ΔS can then be calculated.

Cross-Validation Framework: Synthesizing the Data

The true power of this dual-pronged approach comes from the direct comparison of the results.

Cross_Validation cluster_spr SPR Analysis cluster_itc ITC Analysis cluster_comp Comparative Analysis cluster_conclusion Conclusion spr_kd KD (Kinetic) comp_kd KD Comparison spr_kd->comp_kd spr_ka ka conclusion Confident Binding Affinity spr_ka->conclusion spr_kd_rate kd spr_kd_rate->conclusion itc_kd KD (Thermodynamic) itc_kd->comp_kd itc_n Stoichiometry (n) itc_n->conclusion itc_dh Enthalpy (ΔH) itc_dh->conclusion itc_ds Entropy (ΔS) itc_ds->conclusion comp_kd->conclusion

Caption: Cross-validation workflow comparing SPR and ITC data for robust affinity determination.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from these experiments.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
KD (nM) 75.2 ± 5.688.9 ± 9.1
ka (105 M-1s-1) 2.1 ± 0.3Not Applicable
kd (10-3 s-1) 1.58 ± 0.12Not Applicable
n (Stoichiometry) Assumed 1:10.98 ± 0.05
ΔH (kcal/mol) Not Determined-8.7 ± 0.4
-TΔS (kcal/mol) Not Determined-2.3

Interpretation of Comparative Results

The close agreement between the KD values obtained from SPR (75.2 nM) and ITC (88.9 nM) provides strong evidence for a genuine binding interaction with a sub-micromolar affinity. The stoichiometry value of approximately 1 from ITC supports the 1:1 binding model used in the SPR analysis.

Furthermore, each technique provides unique insights. SPR reveals the kinetics of the interaction, showing a moderately fast association rate and a relatively slow dissociation rate, which is often desirable for drug candidates. ITC, on the other hand, provides a thermodynamic signature of the binding event, indicating that the interaction is enthalpically driven, which is often associated with specific hydrogen bonding and van der Waals interactions.

Conclusion

The cross-validation of binding affinity assays using orthogonal techniques like SPR and ITC is not merely a confirmatory step but a fundamental component of rigorous drug discovery. It provides a more complete picture of the molecular interaction, enhancing confidence in the data and enabling more informed decisions in lead optimization. For Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, the convergence of kinetic and thermodynamic data from these two powerful platforms would provide a solid foundation for its continued development as a potential therapeutic agent.

References

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Protein-Protein Interactions. Current Protocols in Chemical Biology, 1, 1-15.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(2), 17-32.
  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Kairys, V., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 353(1), 67-77.
  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797.
  • Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • ResearchGate. (2016, July 18). Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PURE Expertise. (n.d.). Characterization of molecular interactions using isothermal titration calorimetry. Retrieved from [Link]

  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Retrieved from [Link]

  • Malvern Panalytical. (2019, October 17). Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. Retrieved from [Link]

  • AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Procedure. Retrieved from [Link]

  • Findlay, J. W. (2009). Some important considerations for validation of ligand-binding assays.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR assay application guide. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • AAPS. (n.d.). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). Retrieved from [Link]

  • Hou, T., et al. (2011). The Impact of Data on Structure-Based Binding Affinity Predictions Using Deep Neural Networks.
  • Preprints.org. (2024, May 27). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Retrieved from [Link]

  • Wang, T., et al. (2012). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Wiosna-Salyga, G., et al. (2020). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 25(21), 5032.
  • ResearchGate. (n.d.). Multiplexed Small‐Molecule‐Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]

  • arXiv. (2025, October 6). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Retrieved from [Link]

  • Chutai Biotech. (n.d.). Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. Retrieved from [Link]

  • Robertson, G. T., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. bioRxiv.
  • Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 13.
  • ResearchGate. (2021, December 18). (PDF) Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

  • BindingDB. (n.d.). Binding Database. Retrieved from [Link]

  • bioRxiv. (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. Retrieved from [Link]

  • PubMed. (2020, October 15). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. Retrieved from [Link]

Sources

Validation

Structural comparison of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate and its isomers

An In-Depth Structural Comparison of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate and Its Key Isomers A Guide for Medicinal Chemists and Structural Analysts Abstract The benzoxazole scaffold is a privileged st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate and Its Key Isomers

A Guide for Medicinal Chemists and Structural Analysts

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the benzoxazole core dictates the molecule's three-dimensional conformation, electronic distribution, and capacity for intermolecular interactions, which in turn governs its biological function. This guide provides a detailed structural comparison of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate and its primary positional isomers. We will explore the synthetic rationale, delineate robust experimental protocols for their differentiation and characterization, and discuss the implications of isomeric variation on physicochemical properties relevant to drug development.

Introduction: The Significance of Isomerism in Benzoxazole Scaffolds

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate is a heterocyclic compound featuring a 2-substituted benzoxazole core. This core is an isostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules. The molecule possesses three key regions for structural variation:

  • The Benzoxazole Core Substituents: The relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring.

  • The Phenyl Substituent: The attachment point of the methyl benzoate group to the benzoxazole core (fixed at position 2 in the title compound).

  • The Ester Group Position: The position of the methoxycarbonyl group on the terminal phenyl ring (ortho-, meta-, or para-).

Even subtle shifts in the arrangement of these functional groups can lead to profound differences in a molecule's properties, such as solubility, crystal packing, and binding affinity to a biological target. Therefore, unambiguous synthesis and rigorous structural elucidation are paramount in the development of benzoxazole-based therapeutic agents. This guide focuses on the analytical strategies required to differentiate these closely related isomers.

Structural Overview of the Target Compound and Its Isomers

The primary compound and its most relevant positional isomers are illustrated below. Understanding these distinct structures is the first step in a comparative analysis.

  • Compound I: Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (The Target Compound)

  • Isomer A: Methyl 4-(6-amino-5-hydroxybenzo[d]oxazol-2-yl)benzoate (Amino/Hydroxyl Swap)

  • Isomer B: Methyl 3-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (meta- Isomer)

  • Isomer C: Methyl 2-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (ortho- Isomer)

Caption: Key positional isomers of the target compound.

Synthetic Strategy and Isomer Generation

The most common and versatile method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester) under dehydrating conditions.[4] The choice of the 2-aminophenol starting material is the critical determinant of the final substitution pattern on the benzoxazole core.

G cluster_reactants Starting Materials cluster_process Process cluster_purification Purification & Isolation A Substituted 2-Aminophenol (e.g., 4-amino-3-hydroxyphenol) C Condensation Reaction A->C B Substituted Benzoic Acid (e.g., Monomethyl terephthalate) B->C F Neutralization & Extraction C->F D Dehydrating Agent (e.g., Polyphosphoric Acid) D->C Catalyst/ Medium E Heat (e.g., 200°C) E->C Condition G Chromatography (e.g., Column Chromatography) F->G H Final Product (e.g., Compound I) G->H

Caption: General synthetic workflow for 2-substituted benzoxazoles.

To synthesize Compound I , one would react 4-amino-3-hydroxyaniline with terephthalic acid monomethyl ester. To generate Isomer A , the starting material would be 5-amino-4-hydroxyaniline. Similarly, Isomers B and C are produced by using isophthalic and phthalic acid monomethyl esters, respectively.

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for the unambiguous identification of each isomer. The general analytical workflow involves separation followed by spectroscopic and crystallographic analysis.

G start Synthesized Crude Mixture of Isomers (or single isomer) hplc HPLC Analysis (Purity Check & Separation) start->hplc ms Mass Spectrometry (MS) (Confirm Molecular Weight) hplc->ms ir Infrared (IR) Spectroscopy (Functional Group ID) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) ir->nmr xray Single Crystal X-ray Diffraction (Definitive Structure) nmr->xray end Unambiguous Isomer Identification xray->end

Caption: Recommended workflow for isomer characterization.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

Causality: HPLC is the primary method for separating isomers and assessing the purity of the synthesized compound. The subtle differences in polarity and shape between the isomers will result in different retention times on a reverse-phase column.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure protonation of the amino group).

    • Gradient Rationale: A gradient is chosen to ensure elution of all compounds with good peak shape, starting with a higher aqueous content and ramping up the organic solvent.

  • Gradient Program: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 water/acetonitrile mixture. Ensure complete dissolution, using sonication if necessary.[5]

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for elucidating molecular structure.[5]

4.2.1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight (MW) of the synthesized compounds. All isomers will have the same MW, so this step serves as a confirmation of successful synthesis, not as a tool for differentiation.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Result: An [M+H]⁺ ion corresponding to the exact mass of C₁₅H₁₃N₂O₄⁺.

4.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups. While many peaks will be common across isomers, subtle shifts, particularly in the N-H and O-H stretching regions, can hint at differences in intra- and intermolecular hydrogen bonding.

  • Protocol: Acquire spectra using KBr pellets or an ATR accessory.

  • Data Analysis: Look for characteristic absorption bands.[6][7]

Functional GroupExpected Wavenumber (cm⁻¹)Notes for Isomer Differentiation
N-H Stretch (Amine)3300-3500Broadness and position can vary with hydrogen bonding.
O-H Stretch (Phenol)3200-3600Isomer C (ortho-) may show a sharper, distinct intramolecular H-bond peak.
C=O Stretch (Ester)1700-1725The electronic environment in ortho-, meta-, and para- isomers can cause slight shifts.
C=N Stretch (Oxazole)1650-1690Generally consistent across isomers.
Aromatic C=C1450-1600The pattern of these peaks can sometimes be indicative of the substitution pattern.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful spectroscopic tool for differentiating isomers in solution. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substituent positions.[6]

Protocol:

  • Solvent: DMSO-d₆ is the solvent of choice due to its ability to dissolve these polar compounds and to allow for the observation of exchangeable -NH₂ and -OH protons.

  • Experiments:

    • ¹H NMR: Provides information on the proton environments and their connectivity through spin-spin coupling.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign proton and carbon signals and confirm long-range correlations.

Expected ¹H NMR Spectral Differences:

IsomerKey Differentiating Protons & Expected PatternRationale
Compound I (para) Protons on the benzoate ring appear as two distinct doublets (an AA'BB' system), symmetric.The para- substitution results in a chemically symmetric environment for the protons on that ring.
Isomer A (NH₂/OH swap) The two singlets for the protons on the benzoxazole ring (H-4 and H-7) will have different chemical shifts compared to Compound I.The electronic donating/withdrawing effects of -NH₂ and -OH at different positions alter the shielding of adjacent protons.
Isomer B (meta) The benzoate ring will show a complex, asymmetric pattern of four distinct proton signals.The meta- substitution breaks the symmetry, making all four protons on that ring chemically non-equivalent.
Isomer C (ortho) The benzoate ring will also show a complex, asymmetric pattern. One proton may be significantly downfield due to steric hindrance and proximity to the benzoxazole N atom.The ortho- position creates significant steric and electronic effects, leading to a unique spectral fingerprint.
Single Crystal X-ray Diffraction

Causality: This is the definitive, "gold standard" technique for determining the three-dimensional structure of a molecule. It provides unambiguous proof of atom connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9]

Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified isomer in a suitable solvent system (e.g., ethanol/water, DMF/water).

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Cu Kα).[9]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a complete 3D model of the molecule.

Comparative Physicochemical Properties

PropertyCompound I (para)Isomer B (meta)Isomer C (ortho)Rationale for Differences
Melting Point (°C) HighLower than paraLowestThe symmetric para- isomer allows for more efficient crystal packing, leading to a higher melting point. The ortho- isomer's shape is less regular, disrupting packing.
Aqueous Solubility LowLowPotentially higherThe ortho- isomer may exhibit intramolecular hydrogen bonding between the ester carbonyl and the benzoxazole N-H/O-H, which can reduce intermolecular interactions and slightly improve solubility. However, overall solubility for all is expected to be low.
Lipophilicity (cLogP) HighestHighHighAll isomers are relatively lipophilic. The para- isomer, being the most extended, may have the highest value, but differences are expected to be minor.
Dipole Moment ModerateHigherHighestThe vector sum of bond dipoles will be different for each isomer. The asymmetric ortho- and meta- isomers are expected to have larger net dipole moments than the more symmetric para- isomer.

Conclusion and Implications

The structural analysis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate and its isomers is a non-trivial task that requires a systematic and multi-faceted analytical approach. While all isomers share the same molecular formula, their distinct atomic arrangements lead to unique spectroscopic fingerprints and differing physicochemical properties. For researchers in drug development, these differences are critical; an ortho- isomer with potential for intramolecular hydrogen bonding may have different membrane permeability and metabolic stability compared to its para- counterpart. The protocols and rationale outlined in this guide provide a robust framework for the synthesis, separation, and unambiguous characterization of these and other complex benzoxazole derivatives, ensuring the scientific integrity of subsequent pharmacological studies.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. M., Al-Sabah, Z. M., Al-Hunaiti, A., & Chun, J. (2018). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. IUCrData, 3(11), x181605. [Link]

  • Christina Ruby Stella, P., Shameela Rajam, A., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • von Kiedrowski, V., God, C., Knauer, L., Strohmann, C., Preut, H., & Hiersemann, M. (2017). (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate. IUCrData, 2(10), x171539. [Link]

  • Svozil, D., Svobodová, M., Kauerová, T., Stolaříková, J., Vávrová, K., & Klimešová, V. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3369. [Link]

  • Unknown Author. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 16-22. [Link]

  • PubChem. (2024). Methyl 4-(8-hydroxyquinolin-6-yl)benzoate. National Center for Biotechnology Information. [Link]

  • Wang, G., & Cheng, Z. (2010). Preparation method of 5-amino-6-methyl benzimidazolone.
  • Khan, I., Zaib, S., Batool, S., Hassan, M., Ibrar, A., Saeed, A., & Iqbal, J. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Chemistry Central Journal, 12(1), 118. [Link]

  • Narang, R., Narasimhan, B., Sharma, S., Saini, V., & Singh, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 81. [Link]

  • Gokce, H., Cakir, C., Tursun, M., & Bingol, Z. (2019). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Journal of Molecular Structure, 1178, 506-517. [Link]

  • Xu, D., Wang, Y., & Liu, Y. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(1), 510. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. H. (2017). Physical properties of the benzoxazole derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794. [Link]

  • Aggarwal, N., Kaur, A., Anand, K., Kumar, H., & Wakode, S. R. (2018). Biologically active Benzoxazole: A comprehensive review. International Journal of Pharmaceutical Science and Research, 9(1), 1-10. [Link]

  • Temiz-Arpaci, O., Yildiz, I., Ozkan, S., Kaynak, F., & Diril, N. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 76-86. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. The f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in an understanding of its potential hazards derived from its chemical structure.

Hazard Analysis: A Structurally-Based Approach
  • Aminophenol Moiety: The presence of the 5-amino-6-hydroxy group on the benzoxazole ring places this compound in the aminophenol class. Aminophenols can be harmful if inhaled or swallowed and may be absorbed through the skin.[1] They are known to cause skin and eye irritation.[1] Of significant concern is that some aminophenols are suspected of causing genetic defects and may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2] Therefore, this compound should be handled with extreme caution as a potential mutagen.[1]

  • Benzoxazole Core: Benzoxazoles are heterocyclic aromatic compounds that are prevalent in medicinal chemistry due to their diverse biological activities.[3][4] While many benzoxazole derivatives are explored for therapeutic uses, the core structure and its derivatives can present hazards.[5][6] Some benzoxazoles are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7][8]

  • Aromatic Amine Class: As a primary aromatic amine, this compound belongs to a class of chemicals that are often associated with carcinogenicity and mutagenicity.[9] Due to these potential long-term health effects, it is crucial to minimize exposure through all routes—inhalation, dermal contact, and ingestion.[9][10]

Given these structural components, Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate should be treated as a hazardous substance, with particular attention paid to preventing inhalation of the powder and avoiding skin contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of the fine powder, which is a primary route of exposure for aromatic amines and aminophenols.[1][11]
Hand Protection Double-gloving with powder-free nitrile glovesThe inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance. Powder-free gloves are recommended to prevent the powder from aerosolizing and contaminating the work area.[12]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against airborne powder. A face shield offers an additional layer of protection for the entire face from splashes or unexpected dispersal of the powder.[13]
Body Protection A disposable, solid-front, long-sleeved gown or coverallsTo protect the skin from contact with the powder. A disposable gown prevents the contamination of personal clothing.[11][13]
Foot Protection Closed-toe shoes and disposable shoe coversTo protect feet from spills and to prevent tracking of contaminants outside of the designated work area.[13]
Operational Plan: Minimizing Exposure from Start to Finish

A systematic workflow is essential for the safe handling of this potent compound. The following step-by-step guide outlines the key procedures.

3.1. Designated Work Area

  • All work with Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

3.2. Weighing the Compound

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Line the work surface of the balance and the fume hood with absorbent bench paper.

  • Tare the Container: Place a tared, sealable container on the balance.

  • Transfer in a Fume Hood: Transfer the desired amount of the compound to the container inside the fume hood. Use a spatula and handle the powder gently to minimize dust generation.

  • Seal and Re-weigh: Securely close the container before removing it from the fume hood to re-weigh. This "tare method" minimizes the potential for contamination of the balance and the surrounding lab space.

3.3. Dissolving and Transferring

  • Solvent Addition: If making a solution, add the solvent to the sealed container inside the fume hood.

  • Controlled Transfer: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and aerosol generation.

3.4. Post-Handling Decontamination

  • Wipe Down: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of Consumables: All disposable items, including bench paper, gloves, and shoe covers, should be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate.

  • Chemical Waste: All solid waste containing the compound and any solutions should be collected in a clearly labeled, sealed hazardous waste container.[14][15]

  • Contaminated Materials: All disposable PPE, absorbent pads, and any other materials that have come into contact with the compound should be placed in a designated hazardous waste bag and sealed.[14]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain, as it can be harmful to aquatic life.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_area Prepare Designated Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_dissolve Dissolve/Transfer in Fume Hood handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate.

References

  • New Jersey Department of Health. (2007, February). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • Verma, P., & Shukla, P. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • SKC Inc. (2023, December 22).
  • Fisher Scientific. (2010, September 2).
  • Apollo Scientific. (2023, July 7). 5-Nitro-1,2-benzoxazole.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, January 15).
  • Tri-iso.
  • R. Singh, et al. (2021).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2015, June 12).
  • Santa Cruz Biotechnology, Inc.
  • Zhang, Y., et al. (2018, March 26). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.
  • AK Scientific, Inc. 2-Methyl-5-nitro-1,3-benzoxazole.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Desai, V. R., et al. (2020, January 15). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed.
  • Loba Chemie. (2019, April 17). BENZOXAZOLE EXTRA PURE MSDS CAS-No..
  • Di Martino, S., & De Rosa, M. (2024, February 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Sigma-Aldrich. (2025, November 6).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.